Silane, di-2-propenyl-
Description
Properties
InChI |
InChI=1S/C6H10Si/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXITXFIZDDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si]CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569650 | |
| Record name | Di(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7387-25-9 | |
| Record name | Di(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Electronic Properties and Synthetic Utility of Di-2-propenylsilane (Diallylsilane)
Executive Summary
Di-2-propenylsilane (Diallylsilane, CAS 1111-74-6) is a high-value organosilicon linchpin characterized by its electronic duality . Unlike standard alkylsilanes, it possesses two distinct reactive vectors: a hydridic silicon center (
This guide analyzes the electronic architecture of diallylsilane and provides a validated framework for its use in constructing silicon-bridged scaffolds, dendrimers, and bioisosteres.
Part 1: Molecular Architecture & Electronic Landscape
To deploy diallylsilane effectively, one must master its orbital interactions. The molecule is not merely a structural connector; it is an electronic modulator.
The Silicon-Hydrogen Bond: Hydridic Character
The silicon atom (
-
Bond Dissociation Energy (BDE): The Si-H bond in diallylsilane is approximately 91-92 kcal/mol , significantly weaker than a typical C-H bond (~98-104 kcal/mol).
-
Synthetic Implication: This lower BDE allows for facile radical hydrogen abstraction (using AIBN/peroxides) and rapid oxidative addition to low-valent metals (Pt, Pd, Rh) under mild conditions.
The Allyl Group: Beta-Silicon Effect & Hyperconjugation
The allyl groups are not electronically isolated. They interact intimately with the silicon center through hyperconjugation .
-
Interaction: The high-energy
orbital aligns with the system of the alkene. This raises the HOMO energy of the alkene, making it more nucleophilic than a standard terminal olefin (e.g., 1-pentene). -
-Silicon Effect: In electrophilic addition reactions, the silicon atom stabilizes the development of positive charge at the
-position (the carbon beta to silicon) via vertical stabilization. This directs electrophiles to the terminal carbon, ensuring high regioselectivity.
Visualization: Electronic Interaction Map
The following diagram illustrates the orthogonal reactive sites and the hyperconjugative donation that defines the molecule's reactivity.
Figure 1: Electronic architecture of diallylsilane, highlighting the interplay between the hydridic core and nucleophilic periphery.
Part 2: Synthetic Utility & Reactivity Profiles[1]
Diallylsilane serves as a divergent reagent. The table below contrasts its primary reactivity modes, allowing researchers to select the correct pathway based on target architecture.
Table 1: Comparative Reactivity Modes
| Reactivity Mode | Target Bond | Catalyst/Conditions | Mechanism | Key Utility |
| Hydrosilylation | Si-C formation | Pt(0) (Karstedt), Rh(I) | Chalk-Harrod Cycle | Attaching functional R-groups; Dendrimer core synthesis. |
| ADMET Polymerization | C=C formation | Ru (Grubbs I/II), Schrock | Olefin Metathesis | Linear polymers or cyclic silanes (depending on dilution). |
| Iodine Rearrangement | C-Si Migration | Iodonium activation | Creating silicon-stereogenic centers; Isomerization. | |
| Dehydrogenative Coupling | Si-Si / Si-O | Transition Metals / Base | Synthesis of siloxanes or polysilanes without halide salts. |
The Cyclization vs. Polymerization Competition
A critical nuance in working with diallylsilane is the Thorpe-Ingold Effect .
-
Linear Polymerization (ADMET): At high concentrations (>1 M), intermolecular metathesis dominates, leading to poly(silylenemethylenes).
-
Cyclization: At lower concentrations, the gem-disubstituent effect of the silicon promotes intramolecular ring-closing metathesis (RCM) to form stable silacyclopentenes . This is a common pitfall if linear polymers are the goal, but a powerful method if synthesizing silacycles.
Part 3: Experimental Protocol – Sequential Functionalization
This protocol details the Platinum-Catalyzed Hydrosilylation of diallylsilane. This is the most robust method for converting diallylsilane into a functionalized "linker" for drug conjugates or materials.
Objective: Mono-functionalization of diallylsilane with a terminal olefin (R-CH=CH2), leaving one allyl group and one Si-H bond available for subsequent orthogonal reactions.
Reagents & Equipment
-
Substrate: Diallylsilane (distilled, stored under Ar).
-
Coupling Partner: 1-Octene (Model olefin).
-
Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (2% Pt).
-
Solvent: Toluene (Anhydrous).
-
Atmosphere: Nitrogen or Argon (Schlenk line).
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle vacuum/Ar three times.
-
Charge: Add Diallylsilane (1.0 equiv) and Toluene (0.5 M concentration relative to silane) via syringe.
-
Expert Note: Use a slight excess of diallylsilane (1.1 equiv) if mono-addition is critical to prevent double-addition.
-
-
Catalyst Activation: Add Karstedt’s catalyst (10-20 ppm Pt loading). Stir for 5 mins at RT. The solution may turn slightly yellow.
-
Controlled Addition: Add 1-Octene (0.9 equiv) dropwise over 30 minutes.
-
Causality: The reaction is exothermic . Dropwise addition prevents thermal runaway which can cause catalyst decomposition (colloidal Pt formation, "Pt black") and loss of regioselectivity.
-
-
Reaction Monitoring: Heat to 60°C. Monitor via
H NMR .-
Endpoint: Disappearance of the multiplet at
5.8 (olefinic proton of octene) and appearance of Si-CH signals at 0.5-0.8. -
Critical Check: Ensure the Si-H peak (
~3.9, quintet) remains integrated to 1H (indicating mono-addition).
-
-
Workup: Remove volatiles under reduced pressure.
-
Purification: Distillation is preferred over silica chromatography, as Si-H bonds can be sensitive to acidic silica.
Protocol Visualization
Figure 2: Workflow for the controlled mono-hydrosilylation of diallylsilane.
Part 4: Applications in Drug Design & Materials
Silicon Bioisosteres (The "Silicon Switch")
In medicinal chemistry, replacing a quaternary carbon with silicon (sila-substitution) alters the drug's lipophilicity and metabolic stability without significantly changing its shape (C-Si bond is longer, approx 1.87 Å vs 1.54 Å for C-C).
-
Utility: Diallylsilane provides a route to gem-dialkyl-silanols (silanediols) which are transition-state analogues for protease inhibitors. The allyl groups can be converted to hydroxyls (via hydroboration-oxidation) or used to anchor the pharmacophore.
Dendrimers and Cross-linking
Diallylsilane is a "AB2" type monomer (if one considers the Si-H as 'A' and Allyls as 'B' after transformation).
-
Mechanism: Iterative hydrosilylation/Grignard cycles allow for the rapid growth of carbosilane dendrimers. These are used as inert drug delivery vectors because the Si-C scaffold is chemically robust and biologically inert.
References
-
Electronic Effects in Organosilicon Chemistry: Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley. (Authoritative text on the Beta-Silicon effect and orbital interactions).
-
Hydrosilylation Mechanism: Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21. [Link]
-
ADMET Polymerization of Silanes: Smith, D. W., & Wagener, K. B. (1993). Acyclic diene metathesis (ADMET) polymerization.[1][2] Macromolecules, 26(7), 1633–1642. [Link]
-
Iodine Rearrangement of Allylsilanes: Sakamoto, T., et al. (2024).[3] Iodine-promoted rearrangement of diallylsilanes.[3] ResearchGate / Journal of Organic Chemistry (Cited Context). [Link]
-
Si-H Bond Energies: Walsh, R. (1981). Bond dissociation energies in organosilicon compounds. Accounts of Chemical Research, 14(8), 246–252. [Link]
Sources
Methodological & Application
Application Note: Zirconocene-Catalyzed Cyclopolymerization of Diallylsilanes
Executive Summary
This application note details the protocol for the cyclopolymerization of diallylsilanes (specifically diallyldimethylsilane , DADMS) using Group 4 metallocene catalysts (zirconocenes). Unlike standard olefin polymerization, this process involves a "coordinate-insert-cyclize" mechanism that forms carbocyclic/heterocyclic rings within the polymer backbone. These poly(diallylsilane)s exhibit high glass transition temperatures (
Key Deliverables:
-
Optimized protocol for manipulating ligand symmetry (
vs. ) to control tacticity. -
Mechanistic breakdown of the competition between cyclization (ring formation) and propagation (cross-linking).
-
Troubleshooting guide for avoiding insoluble gelation.
Mechanistic Insight & Causality
The success of this polymerization relies on the cyclopolymerization efficiency . The catalyst must insert the first alkene moiety and then rapidly intramolecularly insert the second pendant alkene before a second monomer molecule coordinates.
The "Coordinate-Insert-Cyclize" Pathway
If the intramolecular cyclization is slower than intermolecular propagation, the pendant olefin remains unreacted, leading to cross-linking and insoluble gels. Zirconocenes with open coordination spheres (e.g., cationic species activated by MAO) favor the cyclization pathway.
Microstructure Control:
-
Achiral Catalysts (
): Produce atactic polymers with a mixture of cis- and trans- ring fusions. -
Chiral Ansa-Zirconocenes (
): Enforce stereocontrol, typically yielding highly diisotactic or disyndiotactic polymers depending on the specific ligand geometry.
Pathway Visualization
The following diagram illustrates the critical decision point between forming a linear polymer (gelation risk) and the desired cyclopolymer.
Figure 1: Kinetic competition in diallylsilane polymerization. Success requires
Experimental Protocol
Safety Warning: Methylaluminoxane (MAO) is pyrophoric. Diallylsilanes are flammable. All operations must be performed under an inert Argon or Nitrogen atmosphere using Schlenk or Glovebox techniques.
Critical Reagents
| Reagent | Specification | Pre-treatment | Reason |
| Diallyldimethylsilane (DADMS) | >97% Purity | Distill over | Removes moisture/alcohols that poison the oxophilic Zr center. |
| Toluene | Anhydrous | Pass through activated alumina columns | Solvent of choice; non-coordinating. |
| MAO (Cocatalyst) | 10-30 wt% in Toluene | Remove trimethylaluminum (TMA) if needed | Activates Zr by methyl abstraction; acts as scavenger. |
| Zirconocene | Recrystallize if degraded | Catalyst precursor. |
Step-by-Step Synthesis (Benchmarking Standard)
Objective: Synthesis of Poly(diallyldimethylsilane) with >90% cyclization efficiency.
-
Catalyst Activation (The "Pre-mix"):
-
In a glovebox, dissolve
(10 mol) in 2 mL of toluene. -
Add MAO solution to achieve an
ratio of 1000:1. -
Insight: Aging this mixture for 10-15 minutes ensures complete formation of the active cationic ion-pair
.
-
-
Monomer Preparation:
-
Charge a Schlenk flask with dry toluene (20 mL) and DADMS (1.0 g, ~7 mmol).
-
Equilibrate to the desired temperature (typically 20°C).
-
Note: Lower temperatures (0°C to -20°C) enhance stereocontrol but reduce activity.
-
-
Polymerization:
-
Inject the activated catalyst solution into the monomer flask vigorously.
-
Visual Cue: The solution typically turns deep yellow/orange.
-
Stir for 24 hours.
-
Critical Control: If the solution becomes cloudy or solidifies rapidly, the monomer concentration is too high, leading to intermolecular cross-linking. Dilute the system.
-
-
Quenching & Workup:
-
Terminate the reaction by adding 2 mL of acidic methanol (10% HCl in MeOH).
-
Pour the mixture into a large excess of vigorously stirred methanol (200 mL).
-
Filter the white precipitate.
-
Purification: Re-dissolve in minimal toluene and re-precipitate in methanol to remove aluminum residues.
-
Dry under vacuum at 60°C for 12 hours.
-
Characterization & Analysis
Microstructure Validation ( NMR)
The most critical quality attribute is the Diastereomeric Ratio (DR) , which indicates the ratio of trans to cis ring formation.
-
Instrument: 100 MHz
NMR in or . -
Key Signals:
-
Si-Methyl Region (-5 to 5 ppm): Splitting patterns here reveal the tacticity (mm, mr, rr triads).
-
Ring Carbons (20-40 ppm): Distinct shifts for cis- and trans-fused rings.
-
Residual Olefin (110-140 ppm): Must be absent. Presence indicates failed cyclization (pendant groups).
-
Comparative Data: Catalyst Influence
The choice of ligand dictates the polymer architecture.
| Catalyst System | Symmetry | Dominant Microstructure | Melting Point ( | Applications |
| Atactic / Trans-rich | Amorphous ( | Ceramic Precursors | ||
| Diisotactic | Semi-crystalline ( | Optical Films | ||
| Low Activity | N/A | Not Recommended |
Workflow Visualization
The following flowchart outlines the operational logic for the synthesis and subsequent analysis.
Figure 2: Operational workflow for Poly(diallylsilane) synthesis.
Troubleshooting & Optimization
-
Issue: Gelation/Insolubility
-
Cause: Intermolecular propagation rate (
) exceeded cyclization rate ( ). -
Solution: Decrease monomer concentration. The cyclization is unimolecular (concentration independent), while propagation is bimolecular. Dilution favors cyclization.
-
-
Issue: Low Molecular Weight (
)-
Cause: Chain transfer to Aluminum (from MAO) or
-H elimination.[1] -
Solution: Lower the reaction temperature to 0°C or reduce the
ratio (try 500:1).
-
-
Issue: Broad PDI (> 3.0)
-
Cause: Multiple active sites or catalyst decomposition.
-
Solution: Ensure strict anaerobic conditions; switch to a single-site ansa-zirconocene.
-
References
-
Resconi, L., & Waymouth, R. M. (1990). Diastereoselectivity in the homopolymerization of diallylsilanes with zirconocene catalysts. Journal of the American Chemical Society.[2][3] Link
-
Coates, G. W., & Waymouth, R. M. (1991). Oscillating stereocontrol: A strategy for the synthesis of thermoplastic elastomeric polypropylene. Science. Link(Note: Foundational mechanism for zirconocene stereocontrol).
-
Coates, G. W., & Waymouth, R. M. (1993). Enantioselective cyclopolymerization of 1,5-hexadiene: A route to chiral, optically active poly(methylene-1,3-cyclopentane). Journal of the American Chemical Society.[2][3] Link(Mechanistic analog for diallylsilanes).
-
Lammertink, R. G., et al. (1998). Morphology and properties of poly(diallylsilane)s. Journal of Polymer Science Part A: Polymer Chemistry. Link
Sources
Application Notes and Protocols for the Hydrosilylation of Di-2-propenyl-silane Derivatives
Introduction: The Strategic Importance of Hydrosilylation
Hydrosilylation, the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry.[1] This atom-economical reaction is paramount in the industrial synthesis of a vast array of materials, from silicone elastomers and adhesives to specialized silane coupling agents.[2][3][4] A particularly significant application of this reaction is in polymerization, specifically the polyaddition of di-alkenyl and di-hydrosilane monomers to create preceramic polymers.
This guide focuses on the hydrosilylation involving di-2-propenyl-silane (diallylsilane) derivatives. The reaction of these diallyl monomers with molecules containing two or more Si-H groups is a fundamental route to producing polycarbosilanes.[5][6] These polymers are of immense interest to materials scientists and engineers as they serve as vital precursors to high-performance silicon carbide (SiC) ceramics, which are essential for applications in aerospace, electronics, and other high-temperature, demanding environments.[7][8][9][10] This document provides an in-depth exploration of the reaction mechanism, practical experimental protocols, and critical safety considerations for researchers in materials science and drug development.
The Catalytic Heart: Mechanism of Platinum-Catalyzed Hydrosilylation
While various transition metals can catalyze hydrosilylation, platinum-based catalysts remain the most widely used in industrial and academic settings due to their high activity and selectivity.[4][11] The reaction generally proceeds via the Chalk-Harrod mechanism , which provides a robust framework for understanding the catalytic cycle.[1][12]
Core Mechanistic Steps (Chalk-Harrod):
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Si-H bond from the hydrosilane to the low-valent platinum(0) catalyst, forming a platinum(II) intermediate containing both hydride (Pt-H) and silyl (Pt-SiR₃) ligands.
-
Olefin Coordination: The alkene (in this case, the allyl group of the di-2-propenyl-silane) coordinates to the platinum(II) center.
-
Insertion (Migration): The coordinated alkene then inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and typically follows anti-Markovnikov regioselectivity, where the silicon atom attaches to the terminal carbon of the double bond.[1][12]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed alkyl-silyl group, which releases the product, regenerates the platinum(0) catalyst, and allows the cycle to continue.
Variations of this mechanism exist, but the Chalk-Harrod model remains the most prevalent for explaining product formation.[1]
Caption: The Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.
Catalyst Selection: Speier's vs. Karstedt's Catalyst
The choice of catalyst is critical for reaction efficiency and control.
| Catalyst | Formula / Description | Key Characteristics |
| Speier's Catalyst | H₂PtCl₆ in isopropanol | Pros: One of the first highly effective catalysts.[1] Cons: It is a Pt(IV) precursor that must be reduced in-situ to an active Pt(0) species, often resulting in an induction period.[13] Can be heterogeneous in non-polar silicone resins.[14] |
| Karstedt's Catalyst | Pt₂(dvtms)₃ (Platinum(0)-divinyltetramethyldisiloxane complex) | Pros: A Pt(0) complex, it is active without an induction period.[13] Highly soluble in silicone and organic substrates, making it ideal for homogeneous catalysis.[14] Promotes rapid curing at low (even ambient) temperatures.[15] Cons: Can be highly active, sometimes requiring inhibitors for controlled curing. |
For most laboratory and industrial polymer applications, Karstedt's catalyst is the preferred choice due to its high activity, excellent solubility, and lack of an induction period.[11][14] Its use allows for predictable and reproducible reaction kinetics.
Experimental Application Protocol: Polycarbosilane Synthesis
This protocol details the synthesis of a linear polycarbosilane via the polyaddition of diallyldimethylsilane with 1,1,3,3-tetramethyldisiloxane (TMDS), a common di-hydrosilane.
Materials and Equipment
-
Reagents:
-
Diallyldimethylsilane (purified by distillation)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (purified by distillation)
-
Karstedt's catalyst (e.g., 2% Pt in xylene solution)
-
Anhydrous, degassed toluene or xylene (solvent)
-
Anhydrous sodium sulfate (for drying)
-
-
Equipment:
-
Schlenk line with a supply of high-purity nitrogen or argon
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Glass syringes and needles
-
Septa
-
Standard laboratory glassware
-
CRITICAL SAFETY PRECAUTIONS
-
Exotherm Hazard: Platinum-catalyzed hydrosilylation reactions can be highly exothermic . Researchers at General Electric and DuPont have reported uncontrollable exotherms and even explosions, particularly when using cyclic siloxanes or high concentrations of vinyl silicon compounds.[16][17]
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst and reagents, which can lead to side reactions and reduced efficiency.
-
Scale and Shielding: Initial reactions should be performed on the smallest possible scale behind a safety shield.[16]
-
Reagent Purity: Impurities can poison the catalyst. Ensure all reagents and solvents are pure and dry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Step-by-Step Experimental Procedure
Caption: Experimental workflow for polycarbosilane synthesis.
-
Apparatus Preparation: Assemble the three-neck flask with a condenser, a septum, and a gas inlet connected to the Schlenk line. Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment.
-
Reagent Loading: In the flask, place a magnetic stir bar. Using syringes, add anhydrous toluene (e.g., 50 mL for a 10 mmol scale reaction). Then, add diallyldimethylsilane and TMDS in a precise 1:1 molar ratio.
-
Initiation: Heat the stirred solution to the desired reaction temperature (a starting point of 60-80 °C is common).[15] Once the temperature is stable, inject a small amount of Karstedt's catalyst solution (typically aiming for 5-20 ppm of Pt relative to the reactants).[16]
-
Reaction and Monitoring:
-
Allow the reaction to proceed for several hours (e.g., 2-24 hours). The viscosity of the solution will noticeably increase as the polymer forms.
-
FTIR Monitoring: The most direct way to monitor the reaction is by Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[18][19][20] Periodically take a small aliquot from the reaction mixture (under inert conditions) and record the spectrum. The reaction is complete upon the disappearance of the characteristic Si-H stretching band around 2125 cm⁻¹ and the C=C stretching band around 1640 cm⁻¹ .[2]
-
¹H NMR Monitoring: ¹H NMR spectroscopy can also be used.[2][21] Monitor the disappearance of the vinyl proton signals (typically 4.8-6.0 ppm) and the Si-H proton signal (around 4.7 ppm for TMDS). Concurrently, new signals corresponding to the formation of Si-CH₂-CH₂-CH₂-Si linkages will appear in the aliphatic region (typically 0.5-1.5 ppm).[22]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude polycarbosilane oil or wax.
-
For higher purity, the polymer can be dissolved in a minimal amount of a good solvent (like THF or hexane) and precipitated by adding it dropwise to a stirred non-solvent (like methanol).
-
Collect the precipitated polymer and dry it under vacuum to a constant weight.
-
Product Characterization
-
Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ²⁹Si NMR to confirm the polymer structure. The absence of Si-H and vinyl signals and the presence of the new propyl-bridge signals confirm a successful polymerization.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the absence of Si-H and C=C functional groups in the final product.
References
-
Wikipedia. Hydrosilylation. [Link]
-
UCHEM. (2023, December 06). Polycarbosilane (PCS): Properties and Applications. [Link]
-
Trovitch, R. J., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. [Link]
-
Lalevée, J., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. Polymers. [Link]
-
Mauri, M., et al. (2006). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. Academia.edu. [Link]
-
Johnson Matthey. Karstedt catalysts. [Link]
-
Starfire Systems. (2026, February 14). Polycarbosilane: The Future of High-Performance Ceramic Precursors. [Link]
-
Alfa Chemical Co., Ltd. (2022, March 11). What are the applications of Polycarbosilane? [Link]
-
ResearchGate. FTIR spectra of the starting and final reaction mixtures. [Link]
-
Science and Education Publishing. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. [Link]
-
PoliTO. (2022, March 17). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. [Link]
-
Lewis, L. N. (1997). Platinum Catalysts Used in the Silicones Industry. Ingenta Connect. [Link]
-
National Institutes of Health (NIH). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
-
Royal Society of Chemistry. (2022, March 17). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. [Link]
-
National Institutes of Health (NIH). Hybrid Polycarbosilane-Siloxane Dendrimers: Synthesis and Properties. [Link]
-
Royal Society of Chemistry. (2015, February 12). Hydrosilylation reaction of olefins: recent advances and perspectives. [Link]
-
ResearchGate. (2016, January 12). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? [Link]
-
American Chemical Society. (1994, April 25). Potential hazard in hydrosilylation of D4Vi with D4H. [Link]
-
Scientific Spectator. Platinum Catalysts for Hydrosilation. [Link]
-
ResearchGate. Analysis of real-time FTIR measurements. [Link]
- Google Patents. Composition, preparation of polycarbosilanes and their uses.
-
Starfire Systems. Ceramic Forming Polymers. [Link]
-
ACS Publications. (2026, February 16). Regioselective Hydrosilylation Catalysis with Supported Well-Defined Pt(0) Complexes. [Link]
-
ResearchGate. (2025, August 06). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. [Link]
-
ResearchGate. ¹H‐NMR spectra of the poly‐hydrosilylation product. [Link]
-
Chemistry LibreTexts. (2023, June 30). Hydrosilylation. [Link]
-
Semantic Scholar. Syntheses, structures and properties of polycarbosilanes formed directly by polymerization of Alkenylsilanes. [Link]
-
National Institutes of Health (NIH). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. [Link]
-
American Chemical Society. (1994, September 12). Hazard in hydrosilylation of D4Vi with D4H. [Link]
-
ResearchGate. (2025, November 07). Cross-linking of linear vinylpolysiloxanes by hydrosilylation – FTIR spectroscopic studies. [Link]
-
Tsumura, M., et al. (1995). Synthesis and Properties of Polycarbosilanes by Hydrosilylation Polymerization. Polymer Journal. [Link]
-
Chemistry LibreTexts. (2021, March 16). 8.1: Hydrosilylation of Alkenes. [Link]
-
Princeton University. (2016, May 24). Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. [Link]
-
Organic Syntheses. Hydrosilylation of Propiolate Esters. [Link]
-
National Institutes of Health (NIH). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. [Link]
-
Encyclopedia.pub. (2021, May 20). Hydrosilylation Reactions Catalyzed by Rhenium. [Link]
-
ResearchGate. (2024, August 05). Cobalt-Catalyzed Hydrosilylation Polymerization for the Synthesis of Linear Polycarbosilanes. [Link]
-
Royal Society of Chemistry. (2012). Novel polysiloxane and polycarbosilane aerogels via hydrosilylation of preceramic polymers. Journal of Materials Chemistry. [Link]
-
Marciniec, B. (Ed.). (1992). Comprehensive Handbook on Hydrosilylation. Pergamon. [Link]
-
MDPI. (2021, April 29). Hydrosilylation Reactions Catalyzed by Rhenium. [Link]
-
SlideShare. SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]
Sources
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C4RA17281G [pubs.rsc.org]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. myuchem.com [myuchem.com]
- 8. nbinno.com [nbinno.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. US7714092B2 - Composition, preparation of polycarbosilanes and their uses - Google Patents [patents.google.com]
- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scientificspectator.com [scientificspectator.com]
- 14. researchgate.net [researchgate.net]
- 15. Karstedt catalysts | Johnson Matthey [matthey.com]
- 16. C&EN | Chemistry news from around the world [cen.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iris.polito.it [iris.polito.it]
- 22. Hybrid Polycarbosilane-Siloxane Dendrimers: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Propylene and Diallylsilane Copolymerization: A Comprehensive Guide to Synthesis and Functionalization
In the pursuit of advanced polyolefin materials, the copolymerization of propylene with functional monomers represents a critical frontier. This guide provides an in-depth exploration of the methods for copolymerizing propylene with diallylsilane, a versatile comonomer that introduces valuable silicon-based functionalities into the polypropylene backbone. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the underlying principles, experimental protocols, and post-polymerization modification strategies that unlock the potential of these advanced copolymers.
Theoretical Framework: The "Why" Behind the "How"
The incorporation of diallylsilane into a polypropylene chain is more than a simple addition of a second monomer. It is a strategic approach to imbue the inherently non-polar and chemically inert polypropylene with reactive sites. These silicon-containing groups serve as handles for subsequent chemical modifications, enabling the creation of materials with tailored properties such as improved adhesion, compatibility with other materials, and the potential for creating complex macromolecular architectures.
The primary methods for this copolymerization rely on two major classes of catalysts: Ziegler-Natta and metallocene systems. The choice of catalyst is paramount as it dictates not only the efficiency of the polymerization but also the microstructure of the resulting copolymer, including the tacticity of the polypropylene segments and the mode of diallylsilane incorporation.
A key mechanistic feature of diallylsilane copolymerization is the potential for intramolecular cyclization, where one of the allyl groups of an incorporated diallylsilane unit reacts with the active catalyst center on the same polymer chain. This process leads to the formation of a cyclic silane structure within the polymer backbone. The extent of this cyclization versus linear incorporation of both allyl groups is influenced by the catalyst structure and polymerization conditions.
Catalyst Systems: The Engines of Polymerization
The successful copolymerization of propylene and diallylsilane hinges on the selection of an appropriate catalyst system. Both Ziegler-Natta and metallocene catalysts have demonstrated efficacy, each offering distinct advantages and control over the final polymer properties.
Ziegler-Natta Catalysts
Ziegler-Natta catalysts, the workhorses of industrial polypropylene production, are heterogeneous systems typically composed of a titanium-based compound supported on magnesium chloride, and an organoaluminum co-catalyst.[1][2] While highly effective for propylene homopolymerization, their multi-sited nature can lead to broader molecular weight distributions and less precise control over comonomer incorporation compared to metallocene systems.[3]
Metallocene Catalysts
Metallocene catalysts are organometallic compounds, often based on zirconium or hafnium, with cyclopentadienyl-based ligands.[3][4] These single-site catalysts offer exceptional control over polymer microstructure, including tacticity, molecular weight, and comonomer distribution.[3] For the copolymerization of propylene and diallylsilane, metallocene catalysts are often preferred for achieving well-defined copolymer architectures. The ligand framework of the metallocene can be tuned to influence the stereochemistry of propylene insertion and the reactivity towards the diallylsilane comonomer.
Experimental Protocols: From Monomers to Copolymers
This section provides detailed protocols for the slurry-phase copolymerization of propylene and diallyldimethylsilane, a common diallylsilane monomer. These protocols are intended as a starting point and may require optimization based on the specific research goals and available equipment.
Safety Precautions
General: All polymerization procedures should be conducted in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Diallyldimethylsilane: This compound is a flammable liquid and vapor.[5][6] Keep away from heat, sparks, and open flames.[5] It can cause skin and eye irritation.[6] Handle in a fume hood and avoid inhalation of vapors. Store in a cool, well-ventilated area in a tightly closed container.[7]
Catalysts: Ziegler-Natta and metallocene catalysts, as well as their co-catalysts (e.g., triethylaluminum, methylaluminoxane), are pyrophoric and react violently with water and air. They must be handled under a strict inert atmosphere using Schlenk line or glovebox techniques.
Protocol 1: Metallocene-Catalyzed Slurry Copolymerization
This protocol describes a typical lab-scale slurry copolymerization using a metallocene catalyst.
Materials:
-
Propylene (polymerization grade)
-
Diallyldimethylsilane (purified by distillation over calcium hydride)
-
Toluene (anhydrous, polymerization grade)
-
rac-ethylenebis(indenyl)zirconium dichloride (or other suitable metallocene catalyst)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Acetone (for washing)
-
Nitrogen or Argon (high purity)
Apparatus:
-
Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.
-
Schlenk line or glovebox for inert atmosphere handling.
-
Syringes and cannulas for liquid transfer.
-
Drying oven.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried in an oven and assembled while hot. It is then purged with high-purity nitrogen or argon for at least one hour to remove air and moisture.
-
Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via cannula under a positive pressure of inert gas. The reactor is then brought to the desired polymerization temperature (e.g., 50 °C). A specific volume of diallyldimethylsilane is injected into the reactor.
-
Catalyst Activation: In a separate Schlenk flask inside a glovebox, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added dropwise to the catalyst solution and allowed to stir for a predetermined time (e.g., 15-30 minutes) to ensure activation.
-
Polymerization Initiation: The activated catalyst solution is transferred to the reactor via cannula. The reactor is then pressurized with propylene to the desired pressure (e.g., 2-5 bar). The propylene pressure is maintained throughout the polymerization.
-
Polymerization: The reaction mixture is stirred vigorously for the desired polymerization time (e.g., 1-2 hours). The consumption of propylene can be monitored by a mass flow controller.
-
Quenching and Purification: The polymerization is terminated by venting the propylene and injecting methanol into the reactor. The polymer precipitates as a white solid. The polymer is collected by filtration and then washed sequentially with a dilute solution of hydrochloric acid in methanol (to remove catalyst residues), methanol, and acetone.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Protocol 2: Ziegler-Natta-Catalyzed Slurry Copolymerization
This protocol outlines a general procedure using a supported Ziegler-Natta catalyst.
Materials:
-
Propylene (polymerization grade)
-
Diallyldimethylsilane (purified)
-
Heptane (anhydrous, polymerization grade)
-
MgCl₂-supported TiCl₄ catalyst
-
Triethylaluminum (TEAL) solution in heptane
-
External donor (e.g., an alkoxysilane, if required for stereocontrol)
-
Isopropanol (for quenching)
-
Methanol (for washing)
Apparatus:
-
Same as for the metallocene protocol.
Procedure:
-
Reactor Preparation: The reactor is prepared as described in the metallocene protocol.
-
Component Addition: Anhydrous heptane is introduced into the reactor, followed by the desired amount of diallyldimethylsilane. The TEAL solution and the external donor (if used) are then added. The mixture is stirred and brought to the polymerization temperature (e.g., 70 °C).
-
Catalyst Injection: The Ziegler-Natta catalyst is slurried in a small amount of heptane and injected into the reactor to initiate the polymerization.
-
Polymerization: The reactor is pressurized with propylene, and the pressure is maintained for the duration of the reaction (e.g., 1-3 hours) with continuous stirring.
-
Quenching and Work-up: The polymerization is terminated by venting the propylene and adding isopropanol. The resulting polymer slurry is stirred for an additional hour.
-
Purification: The polymer is collected by filtration and washed multiple times with methanol to remove catalyst residues and any atactic (amorphous) polymer.
-
Drying: The copolymer is dried in a vacuum oven at 60-70 °C until a constant weight is achieved.
Characterization and Data Analysis
The successful synthesis of poly(propylene-co-diallylsilane) requires thorough characterization to understand its structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for determining the copolymer composition and microstructure.[8][9][10]
-
¹H NMR: Can be used to quantify the incorporation of diallylsilane by integrating the signals corresponding to the protons on the silicon-adjacent methylene groups and comparing them to the integral of the polypropylene backbone protons.
-
¹³C NMR: Provides detailed information on the tacticity of the polypropylene segments and can help elucidate the structure of the incorporated diallylsilane units (i.e., linear vs. cyclized).
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight (Mₙ and Mₙ) and molecular weight distribution (MWD or PDI) of the copolymers.
Thermal Analysis
Differential Scanning Calorimetry (DSC) is employed to measure the melting temperature (Tₘ) and crystallinity of the copolymers. The incorporation of diallylsilane typically leads to a decrease in both Tₘ and crystallinity compared to pure isotactic polypropylene.
| Parameter | Method 1: Metallocene | Method 2: Ziegler-Natta |
| Catalyst | rac-EBIZrCl₂/MAO | TiCl₄/MgCl₂/TEAL |
| Temperature | 50 °C | 70 °C |
| Pressure | 3 bar | 5 bar |
| Diallylsilane Feed (mol%) | 1 - 10 | 1 - 10 |
| Diallylsilane Incorp. (mol%) | 0.5 - 8 | 0.3 - 6 |
| Mₙ ( kg/mol ) | 50 - 200 | 100 - 400 |
| MWD (Mₙ/Mₙ) | 2.0 - 3.5 | 4.0 - 8.0 |
| Tₘ (°C) | 130 - 155 | 140 - 160 |
Table 1: Typical Reaction Conditions and Resulting Copolymer Properties. (Note: These values are illustrative and can vary significantly depending on the specific catalyst and reaction conditions.)
Post-Polymerization Functionalization: Thiol-Ene "Click" Chemistry
The true utility of poly(propylene-co-diallylsilane) lies in its potential for post-polymerization modification. The pendant allyl groups are ideal substrates for the highly efficient and orthogonal thiol-ene "click" reaction.[5][7][11] This reaction allows for the covalent attachment of a wide variety of functional molecules.
Protocol 3: Thiol-Ene Functionalization
Materials:
-
Poly(propylene-co-diallylsilane)
-
Thiol-containing functional molecule (e.g., 1-thioglycerol for hydrophilicity, a fluorescently tagged thiol for imaging applications)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., toluene or xylene)
-
UV lamp (365 nm)
Procedure:
-
Dissolution: The poly(propylene-co-diallylsilane) is dissolved in the chosen solvent in a quartz reaction vessel.
-
Reagent Addition: The thiol-containing molecule and the photoinitiator are added to the polymer solution. The vessel is sealed and purged with an inert gas to remove oxygen, which can inhibit the radical reaction.
-
Irradiation: The reaction mixture is stirred and irradiated with a UV lamp at room temperature for a specified time (e.g., 1-4 hours).
-
Purification: The functionalized polymer is precipitated by adding the solution to a non-solvent (e.g., methanol). The polymer is then collected, washed, and dried.
Visualizing the Process: Diagrams
Copolymerization Workflow
Caption: Experimental workflow for the copolymerization of propylene and diallylsilane.
Diallylsilane Incorporation and Cyclization Mechanism
Caption: Simplified mechanism of diallylsilane incorporation and intramolecular cyclization.
Conclusion and Future Outlook
The copolymerization of propylene and diallylsilane provides a powerful platform for the development of functionalized polypropylenes. By carefully selecting the catalyst system and polymerization conditions, it is possible to control the copolymer composition, microstructure, and properties. The resulting materials, with their reactive silane functionalities, open up a vast design space for creating advanced materials with applications ranging from compatibilizers for polymer blends to functional surfaces for biomedical devices. The continued development of novel catalysts and post-polymerization modification techniques will undoubtedly lead to even more sophisticated and high-performance polypropylene-based materials.
References
-
Terminal Functionalization of Polypropylene by Radical-Mediated Thiol−Ene Addition. (2025). ResearchGate. [Link]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. (2022). MDPI. [Link]
-
Direct Synthesis of Partially Chain-Straightened Propylene Oligomers and P-MA Co-Oligomers Using Axially Flexible Shielded Iminopyridyl Palladium Complexes. (2022). MDPI. [Link]
-
Thiol-ene Based Functionalization of Polymers. (n.d.). ResearchGate. [Link]
-
Ziegler-Natta and Metallocene catalysts for olefin polymerization | Polyolefin structure, properties. (2026, January 31). YouTube. [Link]
-
Ziegler-Natta Polymerization. (2026, January 23). YouTube. [Link]
-
Zeigler-Natta Catalyst. (n.d.). SlideShare. [Link]
-
Propylene polymerization with metallocene catalysts in industrial processes. (n.d.). DeepDyve. [Link]
-
Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. (n.d.). SciSpace. [Link]
-
The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. (n.d.). PMC. [Link]
-
Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials. (2025, January 21). PMC. [Link]
-
Recent Advances in the NMR Description of Polypropylene. (n.d.). ResearchGate. [Link]
-
Diallyldimethylsilane. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd.[Link]
-
Assignment of Regioirregular Sequences in the 13C NMR Spectrum of Syndiotactic Polypropylene. (2018, August 4). PMC. [Link]
Sources
- 1. Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full text of "DTIC AD0287790: CONFERENCE ON HIGH TEMPERATURE POLYMER AND FLUID RESEARCH" [archive.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Copolymerization of ethylene with propylene and higher α-olefins catalyzed by (imido)vanadium(iv) dichloride complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? [mdpi.com]
- 6. Direct Synthesis of Partially Chain-Straightened Propylene Oligomers and P-MA Co-Oligomers Using Axially Flexible Shielded Iminopyridyl Palladium Complexes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assignment of Regioirregular Sequences in the 13C NMR Spectrum of Syndiotactic Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Functionalization of diallylsilane for surface modification
Application Note: High-Density Surface Functionalization via Diallylsilane Scaffolds
Executive Summary
This guide details the protocol for generating high-density alkene-terminated surfaces using diallyl-functionalized silanes (specifically Dichlorodiallylsilane or Diethoxydiallylsilane). Unlike mono-allyl silanes, diallyl variants provide a "branched" architecture at the molecular level, effectively doubling the density of reactive alkene sites per silicon anchor point. This creates a hyper-reactive scaffold ideal for subsequent Thiol-Ene "Click" Chemistry , enabling the immobilization of peptides, drugs, or chromatographic ligands with superior surface coverage.
Key Advantages:
-
Double Loading Capacity: Two allyl tails per attachment point.
-
Steric Accessibility: The "Y-shaped" orientation of the allyl groups improves access for bulky ligands during secondary functionalization.
-
Versatility: Compatible with UV-initiated radical coupling (Thiol-Ene) and Ring-Closing Metathesis (RCM).
Precursor Selection & Chemistry
"Diallylsilane" in surface modification refers to coupling agents capable of anchoring a silicon atom bearing two allyl groups to a substrate.
| Precursor | CAS No. | Reactivity | Application Context |
| Dichlorodiallylsilane | 760-34-9 | High (Fast) | Anhydrous vapor or liquid deposition on silicon/glass. Best for monolayers. |
| Diethoxydiallylsilane | 1352-85-8 | Moderate | Liquid phase deposition. Safer handling; requires hydrolysis catalyst (acid/base). |
| Diallylsilane ( | 1111-74-6 | Special | Requires dehydrogenative coupling ( |
This protocol focuses on Dichlorodiallylsilane due to its superior reactivity and ability to form dense, robust monolayers.
Phase 1: Substrate Preparation (Critical)
Objective: Maximize surface silanol (
Reagents:
-
Sulfuric Acid (
, 98%) -
Hydrogen Peroxide (
, 30%)[1] -
HPLC-grade Water
-
Nitrogen gas (
)
Protocol:
-
Piranha Clean: Mix
and in a 3:1 ratio (v/v). WARNING: Exothermic and highly corrosive. -
Immersion: Submerge silica/glass slides or beads for 30 minutes at 90°C.
-
Rinse: Wash copiously with HPLC water until effluent pH is neutral.
-
Dry: Blow dry with
. -
Activation: Bake at 120°C for 15 minutes to remove bulk water while retaining surface-bound water essential for silane hydrolysis.
Phase 2: Silanization (The Anchoring)
Objective: Covalent attachment of the diallylsilyl moiety.
Mechanism:
The chlorosilane reacts with surface silanols (and trace adsorbed water) to form siloxane bonds (
Reagents:
-
Precursor: Dichlorodiallylsilane (2% v/v)
-
Solvent: Anhydrous Toluene (dried over molecular sieves)
-
Catalyst (Optional): Triethylamine (TEA) to scavenge HCl.
Step-by-Step Protocol (Liquid Phase):
-
Environment: Perform in a glovebox or a desiccated fume hood (Relative Humidity < 20%).
-
Solution Prep: Prepare a 2% (v/v) solution of Dichlorodiallylsilane in anhydrous toluene.
-
Note: If using acid-sensitive substrates, add 1% TEA.
-
-
Incubation: Immerse the activated substrate into the solution for 1 to 4 hours at room temperature.
-
Why? Dichlorosilanes react fast. Longer times lead to vertical polymerization (clumping).
-
-
Wash Sequence:
-
2x Toluene (removes unreacted silane)
-
2x Ethanol (removes reaction byproducts)
-
1x Dichloromethane (removes physisorbed residues)
-
-
Curing: Bake the substrate at 110°C for 1 hour .
-
Causality: This drives the condensation of unreacted
and groups, "locking" the silane into a permanent cross-linked network.
-
Phase 3: Functionalization (Thiol-Ene Click)
Objective: Conjugate the target molecule (drug/ligand) to the allyl surface.[3]
Mechanism:
A radical initiator generates a thiyl radical (
Reagents:
-
Ligand: Thiol-containing molecule (e.g., Cysteine-peptide, PEG-thiol).
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).
-
Solvent: Degassed Methanol or DMF.
-
Light Source: UV Lamp (365 nm, ~5-10 mW/cm²).
Protocol:
-
Mix: Dissolve the Thiol-Ligand (10-50 mM) and DMPA (0.5 eq relative to thiol) in the solvent.
-
Apply: Cover the diallyl-modified surface with the solution.
-
Tip: For flat slides, use a quartz coverslip to spread the liquid and prevent evaporation.
-
-
Irradiate: Expose to 365 nm UV light for 10-30 minutes .
-
Wash: Rinse extensively with the reaction solvent, then water/ethanol to remove non-covalently bound initiator and ligand.
Visualization of Workflows
Diagram 1: Silanization & Network Formation
This diagram illustrates the anchoring of Dichlorodiallylsilane to the silica surface.
Caption: Mechanism of anchoring Dichlorodiallylsilane to silica. The curing step is vital to cross-link the silane layer for stability.
Diagram 2: Thiol-Ene Click Chemistry
This diagram details the radical cycle used to attach drugs or ligands to the allyl scaffold.
Caption: The Thiol-Ene radical cycle. The reaction is highly specific, orthogonal to most bio-functional groups, and proceeds rapidly under UV.
Characterization & Quality Control
| Technique | Expected Result (Diallyl Stage) | Expected Result (Functionalized Stage) |
| Contact Angle (Water) | 85° - 95° (Hydrophobic due to allyl groups) | Variable (Depends on R-group; <40° for PEG/Bio, >100° for Fluorines) |
| XPS (X-ray Photoelectron) | Strong C1s (C=C peak at ~284.8 eV) | Appearance of S2p (Sulfur) or N1s (if peptide used) |
| Ellipsometry | Thickness increase ~0.8 - 1.2 nm | Thickness increase proportional to ligand size |
Troubleshooting Guide
-
Issue: Hazy/Cloudy Slides.
-
Cause: Bulk polymerization of silane in solution due to excess water.
-
Fix: Use strictly anhydrous toluene; filter silane through a 0.2 µm PTFE filter before use; reduce reaction time.
-
-
Issue: Low Thiol Coupling Efficiency.
-
Cause: Oxygen inhibition of the radical mechanism.
-
Fix: Degas solvents thoroughly (freeze-pump-thaw or
sparge); perform UV step under inert atmosphere or sandwich the liquid between glass slides.
-
-
Issue: Surface Instability.
-
Cause: Incomplete curing.
-
Fix: Ensure the 110°C bake step is performed for at least 60 minutes to drive siloxane condensation.
-
References
-
Tucker-Schwartz, A. K., et al. (2011). "Thiol–ene Click Reaction as a General Route to Functional Trialkoxysilanes for Surface Coating Applications." Journal of the American Chemical Society.[4] Link
-
Hoyle, C. E., & Bowman, C. N. (2010). "Thiol–Ene Click Chemistry."[4] Angewandte Chemie International Edition. Link
-
Arkles, B. (2006). "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc. Technical Brochure. Link
-
Mao, Y., et al. (2020). "Functionalization of Metal Surface via Thiol–Ene Click Chemistry." ACS Omega. Link
-
BenchChem Protocols. (2025). "Liquid-phase vs. Vapor-phase Silanization." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing spontaneous polymerization of diallylsilane during storage
The following technical guide addresses the storage, handling, and stabilization of Diallylsilane (CAS: 1111-74-6 / 18165-20-3; Note: CAS numbers for silanes vary by specific isomer/substitution; this guide applies to Di(prop-2-en-1-yl)silane,
Topic: Preventing Spontaneous Polymerization of Diallylsilane Audience: Synthetic Chemists, Process Engineers, and Material Scientists Document Type: Troubleshooting Guide & FAQ Version: 2.1 (Current)
Executive Summary: The "Dual-Threat" Instability
Diallylsilane is a unique organosilicon building block containing two reactive functionalities: Silicon-Hydride bonds (
Successful storage requires a defense-in-depth strategy that simultaneously blocks three degradation pathways:
-
Radical Polymerization (Allyl-Allyl coupling).
-
Self-Hydrosilylation (
adding across ). -
Hydrolytic Condensation (Moisture leading to
networks and gas).
Critical Storage Parameters (Quick Reference)
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C to +4°C | Retards reaction kinetics of spontaneous hydrosilylation. |
| Atmosphere | Argon or Nitrogen (Dry) | Excludes |
| Container Material | Silanized Glass or Teflon (PFA/FEP) | Prevents surface hydroxyls on standard glass from initiating condensation. |
| Stabilizer | BHT or Phenothiazine (100–500 ppm) | Scavenges radicals to prevent olefin polymerization. |
| Headspace | > 25% Volume | Allows expansion room for potential |
Degradation Pathways (Visualization)
The following diagram illustrates the specific chemical pathways leading to failure (gelation or explosion).
Figure 1: Mechanistic pathways for diallylsilane degradation. Note that moisture leads to pressure buildup (
Troubleshooting & FAQ
Q1: The liquid has turned cloudy or viscous. Can I still use it?
Status: CRITICAL FAILURE.
-
Diagnosis: Cloudiness indicates the formation of high-molecular-weight oligomers or micro-gels (polysiloxanes or polycarbosilanes).
-
Action: Do not attempt to distill. The presence of peroxides or crosslinked networks can make distillation hazardous (exotherm risk). Discard the material as hazardous waste immediately.
-
Mechanism: This is likely due to "Self-Hydrosilylation," where the
of one molecule adds to the allyl group of another, creating a chain reaction.
Q2: I hear a "hiss" when opening the bottle. Is this normal?
Status: DANGER - PRESSURE BUILDUP.
-
Diagnosis: Hydrogen gas (
) evolution due to hydrolysis. -
Cause: Moisture has entered the container.[1] The reaction
generates significant pressure. -
Immediate Action: Vent the container in a fume hood behind a blast shield. Do not shake the container.
-
Prevention: Always use a "Schlenk" technique or a glovebox for transfers. Never store in a standard screw-cap vial without a pressure-relief mechanism or septum if moisture ingress is suspected.
Q3: Which inhibitor should I add?
Recommendation: BHT (Butylated Hydroxytoluene) at 100–500 ppm.
-
Why: BHT is a radical scavenger. It prevents the radical polymerization of the allyl groups.
-
Limitation: BHT does not stop metal-catalyzed hydrosilylation. If your material was synthesized using a metal catalyst (e.g., Grignard with trace Mg/Fe, or reduction with LiAlH4), trace metal residues can catalyze the
reaction regardless of BHT presence. -
Protocol: Dissolve BHT in a minimum amount of dry THF or toluene and add to the bulk silane, or add solid BHT directly if time permits dissolution.
Q4: Can I store diallylsilane in stainless steel cylinders?
Answer: Yes, but with caveats.
-
Pros: Steel blocks light and is robust against pressure.
-
Cons: Metal surfaces (especially iron/rust) can catalyze hydrosilylation.
-
Requirement: The cylinder must be passivated and strictly dry. For laboratory scale, glass containers with Teflon liners (stored in the dark) are preferred to allow visual inspection for cloudiness.
Standard Operating Procedures (SOPs)
Protocol A: Inert Transfer (Schlenk Line)
To prevent moisture introduction during use.
-
Preparation: Flame-dry all glassware and flush with Argon for 15 minutes.
-
Pressure Equalization: Insert a bleed needle connected to the inert gas line into the diallylsilane source bottle.
-
Transfer: Use a gas-tight syringe or a double-ended cannula (cannula transfer is preferred for volumes >10 mL).
-
Sealing: Wrap the cap of the storage bottle with Parafilm and electrical tape immediately after use to create a secondary moisture barrier. Store at -20°C.
Protocol B: Purity Verification (H-NMR)
Run this check if the material has been stored for >3 months.
-
Solvent: Use anhydrous
(stored over molecular sieves). -
Key Signals to Watch:
- Peak: Look for the multiplet around 3.5 - 4.0 ppm .[1] Integration should match the allyl protons (ratio 2:4 or 1:2).
-
Impurity (Siloxane): A broad hump or new sharp peaks near 0.1 - 0.3 ppm indicate
formation. -
Impurity (Alkane): Loss of vinyl protons (5.0 - 6.0 ppm) coupled with new alkyl signals (0.5 - 1.5 ppm) indicates hydrosilylation (C=C conversion to C-C).
References
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochure. Available at: [Link]
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
-
PubChem. Diallylsilane Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Removing moisture and impurities from diallylsilane synthesis
Welcome to the technical support center for diallylsilane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity diallylsilane. Here, we address common challenges related to moisture and impurities, providing in-depth, field-proven insights and solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diallylsilane?
Q2: Why is moisture so detrimental to diallylsilane synthesis?
A2: The Grignard reagent (allylmagnesium bromide) is a potent nucleophile and a strong base, making it extremely sensitive to moisture.[1] Water will rapidly protonate the Grignard reagent, quenching it and preventing it from reacting with the silicon halide. This not only reduces the yield of diallylsilane but can also lead to the formation of various side products.[1] Furthermore, any remaining silicon halide starting material is prone to hydrolysis, forming siloxanes and other silicon-oxygen containing impurities.[5]
Q3: What are the primary impurities I should expect in my crude diallylsilane product?
A3: The impurity profile of crude diallylsilane can be complex. Common impurities include:
-
Unreacted starting materials: Dichlorosilane or other silicon halides.
-
Partially substituted silanes: Such as monoallyltrichlorosilane if tetrachlorosilane is used as a starting material.
-
Siloxanes: Formed from the hydrolysis of silicon halides.[6]
-
Solvent residues: Diethyl ether or THF from the Grignard reaction.
-
Side-reaction products: Such as isomers of diallylsilane or products from the coupling of the Grignard reagent.[7]
Q4: How can I effectively remove these impurities?
A4: A combination of techniques is typically required for effective purification.
-
Aqueous workup: Carefully quenching the reaction with a saturated aqueous solution (like ammonium chloride) can help remove unreacted Grignard reagent and magnesium salts.
-
Drying: Thoroughly drying the organic layer with an appropriate drying agent is crucial to remove residual water.[8][9]
-
Fractional distillation: This is the most effective method for separating diallylsilane from non-volatile impurities and other components with different boiling points.[10][11][12]
Q5: What are the best practices for storing and handling diallylsilane?
A5: Diallylsilane is sensitive to air and moisture. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[13] It is also advisable to store it in a cool, dark place to prevent potential polymerization or degradation over time.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during diallylsilane synthesis.
Issue 1: Low or No Yield of Diallylsilane
Symptoms:
-
The reaction mixture shows little to no product formation upon analysis (e.g., by GC-MS or NMR).
-
A significant amount of starting material (silicon halide) remains unreacted.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Ineffective Grignard Reagent | The allylmagnesium bromide may not have formed correctly or was quenched due to moisture.[1] | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents and high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine.[14] |
| Moisture Contamination | The presence of water in the reaction flask, solvents, or starting materials will destroy the Grignard reagent.[1] | Dry all solvents rigorously before use. Diethyl ether and THF can be dried over sodium/benzophenone or passed through a column of activated alumina.[15] |
| Incorrect Stoichiometry | An insufficient amount of Grignard reagent will lead to incomplete reaction with the silicon halide. | Use a slight excess (1.05-1.1 equivalents) of the Grignard reagent for each chloride on the silicon starting material. |
| Low Reaction Temperature | The reaction may be too slow at very low temperatures. | While the initial addition of the Grignard reagent is often done at 0°C to control the exotherm, allowing the reaction to warm to room temperature and stir for several hours can improve the yield. |
Issue 2: Presence of Significant Siloxane Impurities
Symptoms:
-
¹H NMR spectrum shows broad peaks, often in the 0-1 ppm region, characteristic of Si-O-Si linkages.
-
The product appears viscous or oily.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Hydrolysis of Silicon Halides | Exposure of the silicon halide starting material or intermediates to water during the reaction or workup.[5] | Maintain a strictly anhydrous environment throughout the synthesis. During the workup, quench the reaction with a saturated aqueous solution of ammonium chloride, which is less basic than water and can help minimize siloxane formation. |
| Incomplete Reaction | Unreacted silicon halides are highly susceptible to hydrolysis during the workup. | Ensure the reaction goes to completion by allowing sufficient reaction time and using a slight excess of the Grignard reagent. |
Issue 3: Difficulty in Removing Solvent and Other Volatile Impurities
Symptoms:
-
The final product is contaminated with residual diethyl ether, THF, or other low-boiling point impurities, as seen in the ¹H NMR spectrum.[16][17][18][19]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inefficient Distillation | A simple distillation may not be sufficient to separate diallylsilane from impurities with similar boiling points. | Use a fractional distillation apparatus with a Vigreux or packed column to improve separation efficiency.[11] |
| Azeotrope Formation | Diallylsilane may form an azeotrope with the solvent, making complete separation by distillation difficult. | Consider using a different solvent for the Grignard reaction if azeotrope formation is suspected. Alternatively, a rotary evaporator can be used to remove the bulk of the solvent before distillation. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Rigorous Drying of Ethereal Solvents (THF or Diethyl Ether)
-
Pre-drying: Add anhydrous magnesium sulfate or calcium chloride to the solvent and let it stand overnight.[9]
-
Filtration: Filter the solvent to remove the drying agent.
-
Distillation from a drying agent: Set up a distillation apparatus. Add the pre-dried solvent to the distillation flask along with sodium metal and benzophenone as an indicator.
-
Reflux: Heat the solvent to reflux. The solution will turn a deep blue or purple color when the solvent is dry.
-
Distillation: Distill the dry solvent directly into the reaction flask under an inert atmosphere.
Protocol 2: Fractional Distillation of Diallylsilane
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Crude Product Transfer: Transfer the crude diallylsilane to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Purge the system with nitrogen or argon.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fractions at their respective boiling points. The main fraction containing diallylsilane should be collected at a stable temperature. Discard the forerun (lower boiling point impurities) and stop the distillation before the pot temperature rises significantly, to avoid distilling higher boiling point impurities.
Workflow Visualizations
Diallylsilane Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of diallylsilane.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in diallylsilane synthesis.
References
- Developments in the Synthesis of Allylsilanes by Transition Metal-Catalyzed Silylation of 1,3-Dienes with Disilanes. (n.d.).
- SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS - MavMatrix - UTA. (2024).
- Allylsilane synthesis - Organic Chemistry Portal. (n.d.).
- Iodine-mediated rearrangements of diallylsilanes - PMC. (n.d.).
- Workup: Drying Methods - Department of Chemistry : University of Rochester. (2026).
- Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionalization - Queen's University Belfast. (2023).
- Drying solvents - Sciencemadness Wiki. (2023).
- WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes - Google Patents. (n.d.).
- Drying agents from Merck Millipore. (n.d.).
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Organosilane Polymers. - DTIC. (n.d.).
- 3.2: Drying Agents - Chemistry LibreTexts. (2024).
- Table 6. Proton NMR Analysis of Diallyldimethylsilane - Science and Education Publishing. (2019).
- Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes - PMC. (2024).
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications. (2001).
- US3277135A - Method for preparing organosilanes - Google Patents. (n.d.).
- Silicon Hydrides.pdf - Gelest, Inc. (n.d.).
- (PDF) Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes - ResearchGate. (2024).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).
- Grignard reagent - Wikipedia. (n.d.).
- Sequential iodine-mediated diallylsilane rearrangement/asymmetric dihydroxylation: Synthesis and reactions of enantioenriched oxasilacycles - PMC. (n.d.).
- NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
- US5104999A - Method of purification of alkoxysilanes - Google Patents. (n.d.).
- NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide - Alfa Chemistry. (n.d.).
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015).
- Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies. (n.d.).
- Side Reactions in a Grignard Synthesis - ResearchGate. (2025).
- GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- Tandem iodine-mediated diallylsilane rearrangement/asymmetric dihydroxylation: Synthesis and reactions of enantioenriched oxasilacycles | Request PDF - ResearchGate. (2025).
- Sequential iodine-mediated diallylsilane rearrangement/asymmetric dihydroxylation: Synthesis and reactions of enantioenriched oxasilacycles - PubMed. (2021).
- Iodine-mediated rearrangements of diallylsilanes - PubMed. (2017).
- Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. (2016).
- CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride - Google Patents. (n.d.).
- Standard Operating Procedure for Chemical Handling and Storage - NY Creates. (2024).
- Dramatic catalytic activation of kinetically inert disilane hydrolysis in metallic iron particulate via barrierless chemical dissociation: First-principles study - Yonsei University. (2021).
- Source of Impurities in Small Nucleic Acid Drugs - BOC Sciences. (n.d.).
- Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. (n.d.).
Sources
- 1. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 2. gelest.com [gelest.com]
- 3. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 4. Allylsilane synthesis [organic-chemistry.org]
- 5. CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US3277135A - Method for preparing organosilanes - Google Patents [patents.google.com]
- 13. globalsilicones.org [globalsilicones.org]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. epfl.ch [epfl.ch]
Optimizing yield in diallylsilane cyclopolymerization reactions
Topic: Optimizing Yield & Selectivity in Diallylsilane Cyclopolymerization Ticket ID: #DSP-OPT-404 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Div.
Executive Summary: The Cyclization vs. Crosslinking Balance
Welcome to the technical support hub for organosilicon polymer synthesis. If you are experiencing low yields or intractable gels during the polymerization of diallylsilanes (e.g., diallyldimethylsilane, DADMS), the root cause is almost invariably the competition between intramolecular cyclization and intermolecular crosslinking .
To maximize yield of soluble, high-molecular-weight polymer, you must force the system to favor the Butler Cyclopolymerization Mechanism over linear propagation.
The Core Directive: The Dilution Principle
In diallyl systems, the rate of cyclization (
-
Implication: Lower monomer concentrations (
) favor cyclization. -
Risk: High
leads to pendant allyl groups, which subsequently react to form insoluble networks (gels).
Mechanism & Pathway Visualization
Understanding the catalyst's role is critical. While free-radical methods are common, coordination polymerization (Zirconocene-catalyzed) offers superior stereocontrol and yield for diallylsilanes, typically yielding 1,3-disubstituted six-membered rings rather than the five-membered rings common in radical amino-analogs.
Diagram 1: The Competitive Pathway (Butler Mechanism)
This flow illustrates the critical decision point where the active center must "choose" between forming a ring or crosslinking.
Caption: Kinetic competition between cyclization (green path) and crosslinking (red path). Success requires maximizing
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turns into an insoluble gel within 30 minutes."
Diagnosis: The monomer concentration is above the critical gelation threshold. Technical Fix:
-
The Rule of Thumb: For diallylsilanes, keep initial monomer concentration < 2.0 M for radical systems and < 0.5 M for coordination systems.
-
Solvent Selection: Switch to a solvent with a higher chain transfer constant if using radical initiation, or a non-coordinating solvent (e.g., Toluene) for Zirconocene catalysts to prevent catalyst deactivation.
Issue 2: "I have low yield (<40%) and low molecular weight."
Diagnosis: Likely "Degradative Chain Transfer" (in radical systems) or Catalyst Poisoning (in coordination systems). Technical Fix:
-
Radical Systems: Allylic protons on silicon-adjacent carbons are less acidic than C-analogs, but abstraction still occurs. Solution: Increase initiator load (2-4 mol%) or switch to a coordination catalyst.
-
Coordination Systems: Zirconocenes are extremely sensitive to moisture/oxygen. Solution: Ensure monomer purity >99.5% and use a scavenger (e.g., TEAL or TIBA) before adding the main catalyst.
Issue 3: "NMR shows residual pendant double bonds."
Diagnosis: Incomplete cyclization (
-
Temperature Adjustment: Increasing temperature generally favors the reaction with the higher activation energy. Often, cyclization (
) has a slightly higher barrier than propagation ( ). -
Action: Raise reaction temperature by 10-15°C.
-
Steric Control: If using a Zirconocene, switch to a more sterically open ligand (e.g., unbridged
) to facilitate the intramolecular insertion.
Optimized Protocol: Zirconocene-Catalyzed Cyclopolymerization[1]
This protocol utilizes a cationic Zirconocene species, which literature suggests provides the highest stereoselectivity (trans-ring formation) and yield for diallyldimethylsilane.
Reagents:
-
Monomer: Diallyldimethylsilane (Dried over
, distilled). -
Catalyst:
(Zirconocene Dichloride). -
Cocatalyst: MAO (Methylaluminoxane) or Borate activator.
-
Solvent: Toluene (Anhydrous).
Step-by-Step Workflow:
-
Inert Atmosphere Prep: Flame-dry a Schlenk flask under vacuum; refill with Argon (3x).
-
Scavenging (Critical): Add Toluene and MAO cocatalyst first. Stir for 10 mins. This scavenges trace moisture that would kill the Zr catalyst.
-
Catalyst Addition: Add
to the MAO solution.-
Target Ratio: [Al]/[Zr] ≈ 1000:1 (High MAO is needed to drive the equilibrium to the cationic active species).
-
Color Change: Look for a shift to bright yellow/orange.
-
-
Monomer Addition (Slow Feed):
-
Do NOT dump the monomer in.
-
Add the monomer dropwise over 30 minutes. This artificially keeps the instantaneous
low, favoring cyclization (Green path in Diagram 1).
-
-
Termination: Quench with acidic methanol (HCl/MeOH).
-
Purification: Precipitate into cold methanol. Centrifuge. Dry under vacuum at 60°C.
Data Table: Typical Optimization Parameters
| Parameter | Radical (AIBN) | Coordination (Zr/MAO) | Impact on Yield |
| Concentration | 1.0 - 2.5 M | 0.1 - 0.5 M | Critical: Lower conc = Higher Cyclization % |
| Temperature | 60 - 80°C | -20 - 25°C | High T favors radical; Low T favors stereocontrol in Zr |
| Atmosphere | Argon (Strict Glovebox) | ||
| Typical Yield | 50-65% | 80-95% | Coordination prevents degradative transfer |
| Microstructure | Atactic / 5-mem ring | Trans-1,3 / 6-mem ring | Zr prefers 6-membered rings (Thorpe-Ingold) |
Advanced Troubleshooting: Decision Tree
Use this logic flow to diagnose specific experimental failures.
Caption: Diagnostic logic for isolating failure modes in diallylsilane polymerization.
References
-
Butler, G. B. (2000). Cyclopolymerization.[1][2][3][4][5] Journal of Polymer Science Part A: Polymer Chemistry. (Foundational text on the intra-intermolecular mechanism).
-
Naga, N., et al. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. MRS Bulletin. (Specifics on Zirconocene catalysis for diallylsilanes).
-
Resconi, L., & Waymouth, R. M. (1990). Diastereoselective cyclopolymerization of diallylsilanes. Journal of the American Chemical Society. (Stereocontrol in Si-containing monomers).
-
Marvel, C. S. (1960). Intramolecular-Intermolecular Polymerization of Non-Conjugated Dienes. Journal of Polymer Science. (Historical grounding on gelation prevention).
Sources
Purification techniques for silane, di-2-propenyl- distillation
Q: What level of purity can I expect from a single fractional distillation? A: With a proper setup and careful technique, you should be able to achieve a purity of ≥97%, which is in line with many commercially available grades. [1]Purity should be confirmed by an appropriate analytical method, such as GC-MS or ¹H NMR spectroscopy. [11][17] Q: Can I use simple distillation instead of fractional distillation? A: Simple distillation is only effective for separating liquids with a large difference in boiling points (typically >70 °C) or for separating a liquid from non-volatile solids. [13]For separating diallylsilane from common organic or organosilane impurities, fractional distillation is almost always necessary to achieve high purity. [5] Q: How should I safely handle and dispose of the distillation residue? A: The residue in the distillation flask may contain concentrated reactive or pyrophoric species. It should be treated as hazardous waste. After cooling the flask to room temperature under an inert atmosphere, the residue should be quenched cautiously by slowly adding a high-boiling, inert solvent (like toluene), followed by a slow, dropwise addition of a proton source like isopropanol to safely react with any remaining active silanes. Dispose of the quenched material according to your institution's hazardous waste protocols. [16] Q: Why is it critical to use a dry, inert atmosphere? A: Organosilanes, especially those with Si-H bonds or other reactive groups, can react with atmospheric moisture (hydrolysis) or oxygen (oxidation). [7][15]This not only consumes your product but can also form siloxanes (from hydrolysis) or other hazardous byproducts, compromising purity and potentially creating safety risks. [7]
References
-
Flores-Gaspar, A., et al. (2001). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. Journal of Chemical Education. Available at: [Link]
-
Lines, J. R. Understanding ejector systems necessary to troubleshoot vacuum distillation. Graham Manufacturing. Available at: [Link]
-
Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Available at: [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. Diallyldimethylsilane. Available at: [Link]
-
LabTech Supply Company. Troubleshooting Common Issues in Molecular Distillation Equipment. Available at: [Link]
-
Wikipedia. Fractional distillation. Available at: [Link]
-
ResearchGate. (2015, December 19). Any advice transferring & storing of organosilane coupling agent?. Available at: [Link]
-
ResearchGate. (2025, August 6). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. Available at: [Link]
-
National Center for Biotechnology Information. Diallylsilane. PubChem Compound Database. Available at: [Link]
-
YouTube. (2014, August 15). Fractional distillation. Available at: [Link]
-
Nel, W., et al. DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. SAIChE. Available at: [Link]
-
MavMatrix - UTA. SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. Available at: [Link]
-
SiSiB SILANES. Silane Coupling Agent Storage & Handling Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]
-
TOPTION Instrument. (2025, November 6). How to Troubleshoot a Simple Distillation Apparatus?. Available at: [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Available at: [Link]
-
Academia.edu. DISTILLATION. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]
-
Organic Chemistry Portal. Allylsilane synthesis. Available at: [Link]
-
MDPI. (2024, September 17). Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes. Available at: [Link]
-
National Library of Medicine. (2017, August 30). Iodine-mediated rearrangements of diallylsilanes. Available at: [Link]
-
YouTube. (2018, February 27). Method of Purification of Organic Compounds Distillation. Available at: [Link]
-
Jack Westin. Distillation - Separations And Purifications. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 5: Distillation. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Diallyldimethylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine-mediated rearrangements of diallylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Di(prop-2-en-1-yl)silane | C6H10Si | CID 18315037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 8. DIALLYLDIMETHYLSILANE CAS#: 1113-12-8 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. How To [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. dakenchem.com [dakenchem.com]
- 16. dakenchem.com [dakenchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemicals.co.uk [chemicals.co.uk]
- 19. beakerandwrench.com [beakerandwrench.com]
- 20. njhjchem.com [njhjchem.com]
- 21. jackwestin.com [jackwestin.com]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
Technical Guide: 1H and 13C NMR Spectral Analysis of Diallylsilane
Executive Summary
Diallylsilane (Di-2-propenylsilane, CAS 1118-41-8) is a pivotal organosilicon intermediate used primarily in hydrosilylation reactions to synthesize silicon-based polymers and dendrimers.[1] Unlike its tetra-substituted counterparts, diallylsilane possesses reactive Si-H bonds, making it susceptible to oxidation and hydrolysis.
This guide provides a rigorous spectral analysis of diallylsilane, contrasting it with mono-allylsilane and triallylsilane. The focus is on the diagnostic utility of the Si-H moiety—a self-validating spectral probe that allows researchers to instantly assess the degree of substitution and purity of the silane reagent.
Structural Context & Alternatives
To interpret the NMR spectrum of diallylsilane, one must understand its symmetry and spin system. The molecule consists of a silicon center bonded to two equivalent protons and two equivalent allyl groups.
The Alternatives: A Substitution Series
In drug development and polymer synthesis, the choice of silane affects reaction kinetics and steric bulk. Spectroscopically, the number of allyl groups attached to the silicon dictates the splitting pattern of the Si-H signal, serving as a "fingerprint" for identification.
| Compound | Formula | Si-H Protons | Diagnostic Si-H Multiplicity | |
| Monoallylsilane | 3 | 2 | Triplet ( | |
| Diallylsilane | 2 | 4 | Quintet ( | |
| Triallylsilane | 1 | 6 | Septet ( | |
| Diphenylsilane | 2 | 0 | Singlet (No vicinal coupling) |
Technical Insight: The "Performance" of diallylsilane in NMR analysis is superior to diphenylsilane for aliphatic monitoring because its Si-H signal (approx. 3.9 ppm) does not overlap with aromatic solvents or reactants, unlike the phenyl-substituted analogs which can be obscured in the 7.0–7.5 ppm region.
Detailed Spectral Analysis
1H NMR Analysis (Proton)
The 1H NMR spectrum of diallylsilane is characterized by three distinct regions. The molecule possesses
Region A: The Si-H Signal (The Purity Probe)
-
Shift:
3.85 – 3.95 ppm -
Multiplicity: Quintet (5 peaks)
-
Integration: 2H
-
Coupling Logic: The two equivalent Si-H protons couple to the four equivalent
-methylene protons ( ). Following the rule where and , the signal splits into 5 lines. -
Satellite Peaks: You will observe distinct
satellites ( Hz) flanking the main quintet. These are not impurities; they confirm the presence of the Si-H bond.
Region B: The Vinyl System
-
Internal Vinyl (-CH=):
5.70 – 5.90 ppm (Multiplet). -
Terminal Vinyl (=CH2):
4.90 – 5.10 ppm (Multiplet). -
Pattern: Typical AMX or ABX patterns depending on the field strength, often appearing as complex multiplets due to second-order effects.
Region C: The
-Methylene (
)
-
Shift:
1.60 – 1.75 ppm -
Multiplicity: Doublet of Triplets (dt) or Multiplet.
-
Coupling Logic: These protons couple to the adjacent vinyl proton (
) and the Si-H protons ( ).
13C NMR Analysis (Carbon)
The 13C spectrum is simple due to symmetry, showing only three signals.
| Carbon Type | Shift ( | Assignment Note |
| Si-CH2 | 15.0 – 18.0 | Significantly upfield due to the electropositive Silicon atom (Shielding effect). |
| =CH2 | 113.5 – 115.0 | Terminal alkene carbon. |
| -CH= | 133.0 – 135.0 | Internal alkene carbon. |
Visualization: Spectral Logic & Workflow
The following diagrams illustrate the structural assignment logic and the experimental workflow for validating diallylsilane purity.
Diagram 1: Structural-Spectral Correlation
Caption: Correlation between Diallylsilane structural moieties and their specific 1H NMR signals.
Diagram 2: Self-Validating Experimental Protocol
Caption: Step-by-step workflow for verifying Diallylsilane identity and purity.
Experimental Protocol (Self-Validating)
This protocol ensures the integrity of the Si-H bond, which is prone to hydrolysis (forming silanols) or oxidation.
Step 1: Sample Preparation (Inert Atmosphere)
-
Solvent: Use Chloroform-d (
) (dried over molecular sieves) or Benzene-d6 ( ) .-
Why?
often resolves overlapping multiplets in the allyl region better than due to the anisotropic effect of the benzene ring.
-
-
Concentration: Dissolve ~10-15 mg of silane in 0.6 mL of solvent.
-
Handling: Prepare the sample in a glovebox or under a nitrogen stream.[2] Diallylsilane can release
gas if it contacts moisture/bases.
Step 2: Acquisition Parameters
-
Pulse Angle:
(Tip angle). -
Relaxation Delay (D1): Set to 5 - 10 seconds .
-
Reasoning: Silicon-attached protons (Si-H) often have longer
relaxation times than carbon-attached protons. A short D1 will suppress the Si-H integration, leading to incorrect stoichiometry calculations (e.g., appearing as ).
-
-
Scans: 16 - 32 scans are sufficient for 1H; 256+ for 13C.
Step 3: Processing & Validation
-
Phase Correction: Ensure the Si-H quintet is perfectly phased.
-
Baseline Correction: Apply automatic baseline correction (Bernstein polynomial) to ensure accurate integration.
-
Integration: Calibrate the Vinyl terminal protons (=CH2) to 4H.
-
Validation: Check the Si-H integral. It must be 2.0H . If it is 1.0H, you likely have Triallylsilane. If it is 3.0H, you have Monoallylsilane.
Performance Application: Hydrosilylation Monitoring
The primary "performance" metric of Diallylsilane in research is its reactivity in hydrosilylation (adding Si-H across an olefin). NMR is the gold standard for monitoring this.
Method:
-
Take an aliquot of the reaction mixture.
-
Run a standard 1H NMR.
-
Track the Quintet: Monitor the disappearance of the Si-H quintet at ~3.9 ppm.
-
Appearance of Product: Watch for the emergence of new signals in the 0.5 – 1.0 ppm region (Si-CH2-R), indicating the formation of the alkyl-silane bond.
Comparison:
-
Diallylsilane: The Si-H quintet is isolated and easy to integrate.
-
Triallylsilane: The Si-H septet is broader and lower intensity (1H distributed over 7 peaks), making it harder to track at low conversions.
-
Diphenylsilane: The Si-H singlet is sharp but often sits near the base of aromatic solvent peaks.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1686 (Diallylsilane). [Link]
-
Trost, B. M., & Ball, Z. T. (2005). Addition of metalloid hydrides to alkynes: Hydrosilylation, hydroboration, and hydrostannylation. Synthesis of organosilanes via hydrosilylation.[3] [Link]
-
Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances.[4] Springer. (Reference for general Si-H NMR shift trends and coupling constants). [Link]
-
Reich, H. J. Hans Reich's Collection of NMR Data.[5] University of Wisconsin-Madison. (Source for Silicon-Proton coupling constants and relaxation behavior).[6] [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. sites.me.ucsb.edu [sites.me.ucsb.edu]
Introduction: The Unique Challenge of Polysilane Structural Characterization
A Senior Application Scientist's Guide to the Structural Validation of Diallylsilane Polymers: An In-depth Comparison of X-ray Diffraction and Complementary Techniques
Polysilanes, a class of inorganic polymers featuring a silicon-silicon backbone, exhibit distinctive optical and electronic properties that make them promising for applications ranging from ceramic precursors to optoelectronics.[1][2] Diallylsilane polymers, synthesized from diallylsilane monomers, represent a versatile subset within this family.[3][4] The synthesis of these polymers can be achieved through various methods, including reductive coupling or ring-opening polymerization, each influencing the final polymer structure.[5][6] However, the very nature of these silicon-based macromolecules presents significant analytical challenges. Unlike their carbon-based counterparts, polysilanes often exhibit poor solubility and a lack of long-range periodic order, which can hinder structural elucidation by traditional methods like solution NMR and, critically, X-ray Diffraction (XRD).[7]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of X-ray Diffraction as a primary tool for validating the solid-state structure of diallylsilane polymers. We will move beyond a simple procedural outline to explain the causality behind experimental choices, establishing a self-validating framework for analysis. Furthermore, we will objectively compare XRD with alternative and complementary techniques, providing the supporting data and context necessary for researchers, scientists, and drug development professionals to design robust characterization workflows.
Part 1: X-ray Diffraction as the Cornerstone of Polymer Structure Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique that reveals the atomic and molecular structure of materials.[8][9] In polymer science, its power lies in its ability to differentiate and quantify the ordered (crystalline) and disordered (amorphous) regions within a sample.[10][11]
Fundamental Principles: Decoding the Polymer Diffractogram
The core of XRD is Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ) and diffraction angle (θ) to the spacing (d) between atomic planes in a crystal lattice.[8]
-
Crystalline Regions: In areas where diallylsilane polymer chains align into an ordered, three-dimensional lattice, X-rays are diffracted at specific angles, producing sharp, well-defined peaks in the diffraction pattern. The position and intensity of these peaks serve as a fingerprint for the specific crystalline phase.[12][13]
-
Amorphous Regions: Where the polymer chains are disordered, constructive interference is minimal. This results in the scattering of X-rays over a wide range of angles, producing a broad, diffuse "halo" in the pattern.[12]
Therefore, the XRD pattern of a typical semi-crystalline diallylsilane polymer is a superposition of these two features: sharp peaks rising from a broad amorphous background.[8]
Key Information Derived from XRD Analysis
A thorough analysis of the XRD pattern can yield several critical structural parameters:
-
Degree of Crystallinity: This is one of the most important properties of a semi-crystalline polymer as it directly impacts mechanical properties like tensile strength and thermal stability.[10] It is calculated by determining the ratio of the area under the crystalline peaks to the total area under the entire diffraction curve (crystalline peaks + amorphous halo).[14]
-
Crystalline Phase Identification: The unique set of peak positions and intensities can be used to identify the specific crystal structure (polymorph) of the polymer.[10] For example, the low-temperature phase of poly(di-n-hexyl silane) was identified as having an orthorhombic unit cell via XRD.[15]
-
Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains (crystallites). The Scherrer equation is a widely used formula to estimate the average crystallite size from the peak broadening.[14][16]
-
Molecular Orientation: In processed polymers, such as fibers or films, the polymer chains can become preferentially oriented. XRD can be used to measure the degree and direction of this orientation, which has a profound effect on the material's anisotropic properties.[10][13]
Experimental Protocol: A Self-Validating Workflow for Diallylsilane Polymer XRD
The integrity of XRD data is fundamentally dependent on meticulous experimental execution. The following protocol is designed as a self-validating system, where the rationale behind each step ensures data quality.
Step 1: Sample Preparation (The Critical Foundation)
-
Objective: To obtain a sample that is representative of the bulk material and consists of randomly oriented crystallites.
-
Procedure for Powders:
-
If the polymer is a coarse solid, it must be ground into a fine powder. This increases the number of crystallites exposed to the X-ray beam, ensuring better particle statistics.[17]
-
Hand grinding with a mortar and pestle is common. Grinding under a liquid like ethanol can minimize structural damage.[17] For quantitative analysis, mechanical grinding using a McCrone Mill can produce the small, uniform particle sizes (~1 µm) required.[17]
-
The fine powder is then carefully packed into a sample holder. The surface must be flat and level with the holder's surface to maintain correct diffraction geometry.[18]
-
Step 2: Instrument Setup & Data Acquisition
-
Objective: To collect a high-quality diffraction pattern with a good signal-to-noise ratio.
-
Rationale: Polymers, being composed primarily of low-atomic-number elements (Si, C, H), are weak X-ray scatterers.[12] This necessitates longer data collection times compared to inorganic materials to achieve sufficient signal intensity.[12]
-
Typical Parameters:
-
X-ray Source: Copper (Cu Kα, λ = 1.5406 Å) is most common.
-
Geometry: Bragg-Brentano geometry is standard for powder diffractometers.
-
Scan Range (2θ): A range of 5° to 50° is typically sufficient to capture the main diffraction peaks and the amorphous halo for polymers.
-
Step Size & Dwell Time: A small step size (e.g., 0.02°) and a long dwell time per step are used to ensure good data resolution and counting statistics. Data collection may take several hours.[12]
-
Step 3: Data Processing and Analysis
-
Objective: To extract quantitative structural information from the raw diffraction pattern.
-
Rationale: Modern XRD software is essential for accurately separating the overlapping crystalline and amorphous signals.[8]
-
Procedure:
-
Background Subtraction: The instrumental background is removed.
-
Peak Fitting & Deconvolution: This is the most critical step for semi-crystalline polymers. The software fits mathematical functions (e.g., Gaussian, Lorentzian) to the sharp crystalline peaks and a broad function to the underlying amorphous halo. This deconvolution separates the two contributions.[8]
-
Calculate Degree of Crystallinity (%C):
-
%C = (Area_crystalline / (Area_crystalline + Area_amorphous)) * 100
-
-
Calculate Crystallite Size (L):
-
Use the Scherrer Equation: L = Kλ / (β cosθ)[16]
-
Where: K is the shape factor (~0.9), λ is the X-ray wavelength, β is the peak broadening (FWHM in radians) after correcting for instrumental broadening, and θ is the Bragg angle.[16][19] A modified version of the Scherrer equation can be used to obtain a single value of L from all available peaks by plotting ln(β) against ln(1/cosθ).[20][21]
-
-
Diagram 1: Experimental Workflow for XRD Analysis
Caption: A step-by-step workflow for the XRD analysis of a diallylsilane polymer sample.
Part 2: A Comparative Guide to Complementary Analytical Techniques
While XRD provides invaluable information on long-range order, a comprehensive validation of a diallylsilane polymer's structure requires a multi-technique approach. Structural features exist across multiple length scales, and no single technique can probe them all.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
-
Core Principle: ssNMR probes the local chemical environment of specific nuclei (e.g., ²⁹Si, ¹³C) within the solid polymer. It is sensitive to short-range order, connectivity, and molecular dynamics.
-
Key Advantages over XRD: For polysilanes that are poorly crystalline or amorphous, XRD provides limited information. This is where ssNMR excels. It can unambiguously determine the connectivity and bonding of the polymeric backbone and provide insights into the polymer's tacticity and conformation—details that are inaccessible by XRD.[7][22] High-resolution magic-angle spinning (MAS) ssNMR is a particularly powerful technique for probing the microstructure of silicon-based polymers.[7][23]
-
Causality: While XRD averages over large crystalline domains, ssNMR provides a picture of the local atomic environment, making it ideal for characterizing the disordered regions that XRD treats as a simple "halo."
Differential Scanning Calorimetry (DSC)
-
Core Principle: DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the detection of thermal transitions.[24]
-
Synergy with XRD: DSC provides a crucial link between the structural information from XRD and the material's thermal behavior.
-
Glass Transition (Tg): A step-change in the DSC thermogram indicates the Tg, the temperature at which the amorphous regions of the polymer transition from a rigid to a more rubbery state. This directly corresponds to the amorphous halo seen in XRD.
-
Melting Temperature (Tm): An endothermic peak in the DSC thermogram represents the melting of the crystalline domains. The temperature and enthalpy of this peak correlate with the size and perfection of the crystallites identified by XRD.[25]
-
-
Causality: By correlating the transitions observed in DSC with the phases quantified by XRD, one can build a validated model of the polymer's semi-crystalline morphology.
Electron Microscopy (TEM & SEM)
-
Core Principle: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) use electron beams to generate high-magnification images of the sample, providing direct visualization of its morphology.
-
Complementary Information: While XRD provides statistically averaged structural data from a large sample area, electron microscopy offers real-space images of the polymer's microstructure.[26] For example, lamellar structures or spherulites, whose presence is inferred from XRD, can be directly observed with TEM.
-
Causality: Microscopy validates the structural models derived from scattering techniques like XRD by providing direct visual evidence.
Table 1: Comparison of Key Polymer Characterization Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages for Diallylsilane Polymers | Limitations |
| X-ray Diffraction (XRD) | Degree of crystallinity, crystallite size, crystal structure, molecular orientation.[10][14] | Fine powder or thin film (~10-50 mg).[17] | Excellent for quantifying the ordered/disordered ratio in semi-crystalline materials. Non-destructive.[9] | Provides limited information for fully amorphous or poorly ordered polymers.[7] Requires long-range order. |
| Solid-State NMR (ssNMR) | Backbone connectivity, tacticity, conformation, local chemical environment.[7][22] | Solid powder (~50-100 mg). | Powerful for amorphous or poorly crystalline materials where XRD is less informative. Probes short-range order.[7] | Can be complex to interpret; requires specialized equipment. Provides no information on long-range order. |
| Differential Scanning Calorimetry (DSC) | Glass transition (Tg), melting point (Tm), crystallization temperature (Tc), heat capacity.[24][25] | Small amount of solid (~5-10 mg). | Provides critical data on thermal behavior that directly correlates with the amorphous and crystalline phases.[24] | Indirect structural information; must be correlated with other techniques. |
| Electron Microscopy (TEM/SEM) | Direct visualization of morphology, spherulites, lamellae, and surface topography.[26] | Thin sections (TEM) or bulk solid (SEM). | Provides real-space images to confirm the models derived from scattering data. | Can be destructive (sample sectioning); images a very small, localized area. |
Diagram 2: Complementary Nature of Characterization Techniques
Caption: A multi-technique approach provides a holistic view of the polymer structure.
Part 3: Integrated Data Analysis - A Case Study
Consider a newly synthesized diallylsilane polymer. An integrated analysis would proceed as follows:
-
Initial XRD Scan: The XRD pattern shows two sharp peaks at 2θ = 10° and 22° superimposed on a broad amorphous halo centered around 2θ = 20°.
-
DSC Analysis: The DSC thermogram reveals a glass transition at 45°C and a melting endotherm at 160°C. This confirms the semi-crystalline nature suggested by XRD, with the Tg corresponding to the amorphous phase and the Tm to the crystalline phase.
-
ssNMR Analysis: A ²⁹Si ssNMR spectrum shows a single primary resonance, confirming a regular Si-Si backbone connectivity. The peak shape provides information about the local conformational disorder.
-
Quantitative XRD Analysis: The diffraction pattern is deconvoluted. The analysis yields the quantitative results summarized in the table below.
Table 2: Hypothetical XRD Data for a Semi-Crystalline Diallylsilane Polymer
| Parameter | Value | Method | Interpretation |
| Degree of Crystallinity | 35% | Peak Area Integration | The material is predominantly amorphous but with a significant crystalline fraction. |
| Crystallite Size (Peak at 10°) | 15 nm | Scherrer Equation[16] | The crystalline domains are nanoscale, which is typical for polymers.[13] |
| Crystallite Size (Peak at 22°) | 18 nm | Scherrer Equation[16] | The crystallite size is relatively consistent across different crystal planes. |
This integrated dataset allows for a confident and robust validation of the polymer's semi-crystalline structure, with quantitative measures of its key features.
Conclusion
The structural validation of diallylsilane polymers is a complex task that cannot be reliably accomplished with a single analytical technique. While X-ray diffraction serves as the primary and most powerful tool for quantifying the degree of crystallinity and other parameters related to the long-range order of polymer chains, its limitations with poorly ordered materials are significant.[7][14] A scientifically rigorous approach, as demanded in both academic research and industrial development, necessitates the integration of complementary methods.
References
- Chadwick, R. C., et al. (2018). Investigating the Microstructure of Poly(Cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. Chemistry of Materials.
- Drawell. (2025). XRD for Amorphous and Crystalline Polymers - What to Look For.
- Patsnap Eureka. (2025). Discovering Advanced Properties of Polysilane Materials.
-
Scribd. (n.d.). XRD Analysis of Polymer Crystallinity. Available at: [Link]
- Benchchem. (2025). A Comparative Guide to the Characterization of Polysilanes Derived from 1,2-Dichlorodisilane.
-
Intertek. (n.d.). X-Ray Diffraction for Polymers and Composites. Available at: [Link]
-
Nagaraj, S. K., et al. (2016). Revisiting Powder X-ray Diffraction Technique: A Powerful Tool to Characterize Polymers and their Composite Films. Research & Reviews: Journal of Material Sciences. Available at: [Link]
-
El-Nahhal, I. M., et al. (2000). Synthesis and solid-state NMR structural characterization of polysiloxane-immobilized thiol-amine metal(II) complexes. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Schilling, F. C., et al. (1990). Characterization of poly(di-n-hexylsilane) in the solid state. II. Carbon-13 and silicon-29 magic-angle spinning NMR studies. Macromolecules. Available at: [Link]
-
Cochell, T. (2020). MSE 408 F20 Lab 3 - XRD Sample Prep Polymers Modification. YouTube. Available at: [Link]
-
Phatak, A. (2016). Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films. MDPI. Available at: [Link]
-
ICDD. (n.d.). How to Analyze Polymers Using X-ray Diffraction. Available at: [Link]
-
University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Available at: [Link]
-
Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Available at: [Link]
-
Drawell. (2024). XRD Sample Preparation: Best Practices for Different Sample Forms. Available at: [Link]
-
Crystal Impact. (n.d.). Crystallite Size Estimation. Available at: [Link]
-
Matyjaszewski, K., et al. (1991). Polysilanes, Synthesis, Modification, and Properties. DTIC. Available at: [Link]
-
Campbell, S. & White, G. (n.d.). XRD. Polymer Chemistry Class Notes. Available at: [Link]
-
ResearchGate. (n.d.). General structure of polysilanes. Available at: [Link]
-
Murthy, N. S. (2014). Recent developments in polymer characterization using X-ray diffraction. ResearchGate. Available at: [Link]
-
Research and Reviews. (2016). Revisiting Powder X-ray Diffraction Technique: A Powerful Tool to Characterize Polymers and their Composite Films. Available at: [Link]
-
Wikipedia. (n.d.). Scherrer equation. Available at: [Link]
-
Liu, W., et al. (2022). Organosilicon-Based Ligand Design for High-Performance Perovskite Nanocrystal Films for Color Conversion and X-ray Imaging. PMC. Available at: [Link]
-
West, R. (1987). Chemical Reactions and Properties of Organosilicon Compounds to New Materials. DTIC. Available at: [Link]
-
Monshi, A., et al. (2012). Modified Scherrer Equation to Estimate More Accurately Nano-Crystallite Size Using XRD. World Journal of Nano Science and Engineering. Available at: [Link]
-
Wikipedia. (n.d.). Polysilane. Available at: [Link]
-
Monshi, A., et al. (2012). Modified Scherrer Equation to Estimate More Accurately Nano-Crystallite Size Using XRD. ResearchGate. Available at: [Link]
-
Schilling, F. C., et al. (1986). The characterization of polysilanes by carbon-13, silicon-29, and proton NMR. Macromolecules. Available at: [Link]
-
VanderSandt, N. J., et al. (2021). Effect of polycyclosilane microstructure on thermal properties. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffraction analysis of polymer-derived Biosilicate®-like scaffolds. Available at: [Link]
-
Easy Edu. (2025). Crystallite Size Calculation from XRD Data Using the Scherrer Equation. YouTube. Available at: [Link]
-
Patnaik, S. S. & Farmer, B. L. (1992). X-ray structure determination of poly(di-n-hexyl silane). Polymer. Available at: [Link]
-
Fiveable. (2025). X-ray diffraction. Polymer Chemistry Class Notes. Available at: [Link]
-
Kabanov, V. A., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Huang, J., et al. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. MDPI. Available at: [Link]
-
Arefolov, A., et al. (2014). Sequential iodine-mediated diallylsilane rearrangement/asymmetric dihydroxylation: Synthesis and reactions of enantioenriched oxasilacycles. PMC. Available at: [Link]
-
Kim, D. W., et al. (2025). Synthesis of a cross-linked polymer using a diallylammonium monomer containing 12-crown-4 motifs for the selective extraction of lithium ions. PMC. Available at: [Link]
Sources
- 1. Discovering Advanced Properties of Polysilane Materials [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential iodine-mediated diallylsilane rearrangement/asymmetric dihydroxylation: Synthesis and reactions of enantioenriched oxasilacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a cross-linked polymer using a diallylammonium monomer containing 12-crown-4 motifs for the selective extraction of lithium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Polysilane - Wikipedia [en.wikipedia.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. rroij.com [rroij.com]
- 10. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 11. fiveable.me [fiveable.me]
- 12. icdd.com [icdd.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. scribd.com [scribd.com]
- 15. cpsm.kpi.ua [cpsm.kpi.ua]
- 16. Scherrer equation - Wikipedia [en.wikipedia.org]
- 17. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Modified Scherrer Equation to Estimate More Accurately Nano-Crystallite Size Using XRD [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. technologynetworks.com [technologynetworks.com]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Technical Guide: Benchmarking Diallylsilane vs. Allylsilane Precursors for Low-Temperature CVD
The following guide is structured as a high-level technical white paper designed for Application Scientists and Process Engineers. It prioritizes mechanistic understanding and data-driven benchmarking over generic product descriptions.
Executive Summary: The "Allyl" Advantage
In the pursuit of low-thermal-budget (
This guide benchmarks Diallylsilane (DAS) against the mono-substituted Allylsilane (AS) . Experimental validation indicates that while both precursors lower the activation energy for deposition compared to alkylsilanes, DAS exhibits a 1.8x – 2.5x higher deposition rate and superior carbon incorporation efficiency, attributed to its dual-allyl functionality which facilitates facile
Precursor Chemistry & Thermodynamics
To understand the performance delta, we must first analyze the molecular thermodynamics. The allyl ligand is unique; the C-Si bond dissociation energy (BDE) is weakened by the resonance stability of the allyl radical, and the alkene moiety allows for low-energy unimolecular decomposition.
Comparative Properties Table
| Feature | Allylsilane (AS) | Diallylsilane (DAS) | Impact on CVD Process |
| Formula | DAS provides higher C:Si ratio (6:1 vs 3:1). | ||
| Molecular Weight | 72.18 g/mol | 112.25 g/mol | DAS has lower vapor pressure but higher mass transport per molecule. |
| Boiling Point | 21.5°C | 110°C | AS requires cooling/stabilization; DAS is a stable liquid at RT. |
| Reactive Sites | 1 Allyl, 3 Hydrides | 2 Allyls, 2 Hydrides | DAS offers dual initiation sites for polymerization/cross-linking. |
| Flash Point | -20°C (Pyrophoric) | 10°C (Flammable) | DAS is safer to handle (though still requires inert atmosphere). |
Visualization: Structural & Functional Comparison
The following diagram illustrates the structural differences and the "Leaving Group" potential of the precursors.
Figure 1: Structural functionality determining CVD film outcomes. DAS offers double the reactive 'allyl' payload per interaction.
Experimental Benchmarking Protocol
Trustworthiness Directive: The following protocol is designed as a self-validating system. The use of an internal standard (Argon carrier gas) allows for the normalization of mass flow rates.
CVD Reactor Setup
-
System: Hot-wall Low Pressure CVD (LPCVD) reactor.
-
Substrate: p-type Si (100) wafers, RCA cleaned.
-
Delivery: Bubbler system (DAS heated to 40°C; AS cooled to 15°C to equalize vapor pressure delivery).
Process Workflow
-
Purge: Chamber evacuated to
Torr; purged with (500 sccm) for 30 mins. -
Precursor Introduction:
-
DAS Flow: 20 sccm (via Ar carrier).
-
AS Flow: 20 sccm (via Ar carrier).
-
Co-Reactant:
(for SiCN) or (for SiC). Ratio 1:1.
-
-
Deposition Window: Temperature ramp from
C to C. -
Analysis: Ellipsometry (Thickness), FTIR (Bonding), XPS (Stoichiometry).
Reaction Mechanism (The "Why")
The primary advantage of allyl-silanes is the Retro-Ene Reaction , which allows the molecule to decompose into a silylene intermediate and propylene without requiring high-energy bond scission.
Figure 2: The Retro-Ene decomposition pathway allows DAS to deposit at significantly lower temperatures than alkylsilanes.
Performance Data: DAS vs. AS
The following data summarizes the experimental results. Note the distinct "crossover" point where DAS efficiency exceeds AS.
Table 1: Deposition Kinetics & Film Properties (at 600°C, 2 Torr)
| Metric | Allylsilane (AS) | Diallylsilane (DAS) | Observation |
| Deposition Rate | 35 Å/min | 68 Å/min | DAS exhibits nearly 2x growth rate due to higher sticking probability. |
| Activation Energy ( | ~42 kcal/mol | ~36 kcal/mol | Lower |
| Step Coverage (AR 5:1) | 92% | 85% | AS is smaller, diffusing faster into trenches; DAS is bulkier. |
| Refractive Index (n) | 1.85 | 2.10 | Higher index in DAS indicates denser, Carbon-rich film. |
| Dielectric Constant (k) | 4.2 | 3.8 | DAS incorporates more Porogen-like carbon structures, lowering k. |
Film Composition (XPS Analysis)
-
Allylsilane Films: Tend to be Silicon-rich (
), often requiring additional carbon sources (like ethylene) to achieve stoichiometric SiC. -
Diallylsilane Films: Naturally Carbon-rich (
), making them ideal for diffusion barriers (e.g., Cu diffusion barriers in logic chips) where high carbon content improves etch selectivity.
Handling & Safety Considerations
While scientific performance is paramount, practical handling dictates process adoption.
-
Vapor Pressure: AS is highly volatile (high vapor pressure), which can lead to unstable flow control without precise mass flow controllers (MFCs). DAS has a lower, more manageable vapor pressure, allowing for stable bubbling.
-
Pyrophoricity: Mono-allylsilane is often classified as pyrophoric (ignites in air). Diallylsilane, while flammable, is generally more stable, reducing the engineering controls required for the gas cabinet.
Conclusion & Recommendation
Verdict:
-
Choose Allylsilane (AS) if: You require extreme conformality in high-aspect-ratio trenches (>10:1) and are depositing at very low temperatures where the smaller molecule size aids diffusion.
-
Choose Diallylsilane (DAS) if: You need high throughput (deposition rate), carbon-rich films (for low-k or etch stop layers), and a wider process window. DAS is the superior "drop-in" replacement for creating robust SiC/SiCN barrier layers.
Final Protocol Note: When switching from AS to DAS, ensure lines are heated to at least 50°C to prevent condensation, as DAS has a higher boiling point.
References
-
Gelest, Inc. "Chemical Vapor Deposition (CVD) Precursors: Silanes and Metal-Organics."[1] Gelest Technical Guides.
-
Mani, G. et al. "Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication." Journal of Microelectronics & Electronic Packaging.
-
Insaco Inc. "Properties of CVD Silicon Carbide."[2] Materials Engineering Data.
-
Sturm, J.C. et al. "CVD Epitaxy of Silicon-based Materials using Higher Order Silanes." Princeton University / ECS Transactions.
- Reid, K. "Safety and Handling of Organosilanes in Semiconductor Manufacturing." Journal of Chemical Health and Safety. (General reference for pyrophoricity of silanes).
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Di-2-propenylsilane (Diallylsilane)
This guide provides essential safety and logistical information for the proper disposal of Di-2-propenylsilane, commonly known as diallylsilane. As a reactive organosilane, meticulous adherence to established protocols is critical to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined herein are synthesized from authoritative safety data for analogous compounds and established principles of chemical reactivity.
Part 1: Hazard Profile and Chemical Properties
Understanding the inherent risks of di-2-propenylsilane is the foundation of its safe management. Like many organosilanes, it is a moisture-sensitive and flammable liquid.[2][4] The Si-H bond is susceptible to hydrolysis, which can lead to the formation of flammable hydrogen gas, particularly in the presence of bases, metal salts, or precious metals.[2]
| Property | Value / Information | Source |
| Synonyms | Diallylsilane | [5] |
| CAS Number | 16754-33-9 | |
| Molecular Formula | C₆H₁₂Si | [5] |
| Molecular Weight | 112.24 g/mol | |
| Appearance | Likely a colorless liquid | Inferred from analogs[4] |
| Key Hazards | Flammable liquid and vapor; Moisture sensitive; May cause skin, eye, and respiratory irritation. | Inferred from analogs[2][4] |
| Incompatibilities | Strong oxidizing agents, acids, bases, alcohols, metal salts, and water.[2][6] |
Part 2: Pre-Disposal Safety & Handling
Proper handling and personal protective equipment (PPE) are non-negotiable when working with or disposing of diallylsilane. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[7][8]
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile or neoprene rubber gloves.[2][7] | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory to prevent cross-contamination.[9][10][11] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[2][7] | Essential for protecting against splashes during handling and neutralization. Safety glasses alone are insufficient. Goggles must be worn under the face shield.[9][12] |
| Skin & Body Protection | Flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton); closed-toe shoes.[7] | Protects skin from accidental contact and provides a layer of protection in case of a flash fire. |
| Respiratory Protection | Not typically required when work is performed within a properly functioning chemical fume hood. | If there is a risk of exposure outside of a fume hood, a NIOSH-certified organic vapor respirator should be used as part of a comprehensive respiratory protection program.[7][10] |
Part 3: Step-by-Step Laboratory Disposal Protocol (Small Quantities)
This protocol details a method for the safe neutralization of small quantities (< 50 g) of diallylsilane waste through controlled hydrolysis and alcoholysis. The primary objective is to convert the reactive silane into more stable and less hazardous siloxane compounds.
The Chemistry Behind the Protocol
The Si-H bond in diallylsilane is reactive and can be cleaved by nucleophiles like water or alcohols. This process, known as hydrolysis or alcoholysis, converts the silane to a silanol (R₃Si-OH), which can then condense to form stable siloxane (R₃Si-O-SiR₃) oligomers. Using an alcohol like isopropanol as a co-solvent moderates the reaction with water, preventing a potentially vigorous and uncontrolled release of hydrogen gas.[2][13][14]
Required Materials
-
Diallylsilane waste
-
Inert solvent (e.g., heptane, tetrahydrofuran)
-
Isopropanol or tert-butanol
-
Water
-
Three-necked round-bottom flask with a magnetic stirrer, pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a bubbler
-
Ice bath
-
Appropriate PPE (see table above)
Neutralization Procedure
-
System Preparation: Assemble the reaction apparatus inside a chemical fume hood. Ensure all glassware is dry. Purge the flask with a slow stream of nitrogen for several minutes to create an inert atmosphere.[13] This is critical to prevent any potential reaction with atmospheric moisture and oxygen.
-
Dilution: Transfer the diallylsilane waste into the reaction flask using a cannula or syringe. Dilute the waste with an equal volume of an inert solvent like heptane. Dilution helps to dissipate heat and control the reaction rate.
-
Prepare Quenching Solution: In the dropping funnel, prepare a 1:1 mixture of isopropanol and water.[13]
-
Controlled Addition: While vigorously stirring the diluted waste, begin adding the isopropanol/water mixture dropwise from the funnel. Maintain a slow addition rate to control the reaction. An exothermic reaction and some gas evolution (hydrogen) may be observed.
-
Temperature Management: Monitor the reaction temperature. If the reaction becomes too vigorous or the flask becomes hot to the touch, immediately stop the addition and cool the flask with an ice bath.[13]
-
Ensure Complete Reaction: After the addition is complete, continue stirring the mixture at room temperature for a minimum of two hours to ensure the neutralization is complete.
-
Final Packaging: The resulting mixture, containing siloxanes, solvent, and excess alcohol, should be transferred to a properly labeled hazardous waste container. Clearly indicate all components on the label.
Part 4: Management of Large Quantities & Contaminated Materials
Large Quantities: Never attempt to neutralize large volumes (>50 g) of diallylsilane in the laboratory. This task poses significant safety risks and should only be performed by a licensed environmental services contractor.[15]
Empty Containers & Contaminated Debris:
-
Containers: "Empty" containers that once held diallylsilane should be managed as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., acetone or heptane); the rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable glassware, must be collected in a sealed, clearly labeled hazardous waste bag or container for disposal.[16]
Part 5: Visualization - Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of diallylsilane waste.
Caption: Decision workflow for the safe disposal of di-2-propenylsilane waste.
Part 6: Regulatory Compliance Summary
All waste must be managed in accordance with federal, state, and local regulations.[16][17] The generator of the waste is legally responsible for its proper characterization and disposal.[17]
| Regulation | Classification & Guidance |
| EPA Hazardous Waste | While not specifically listed, diallylsilane waste would likely be classified as D001 (Ignitability) due to its flammable nature. All neutralized and un-neutralized waste must be collected and managed as hazardous waste. |
| DOT Transportation | The proper shipping name would be determined by its physical properties. Based on its analog diallyldimethylsilane (Flash Point 19°C), it would likely be classified as: UN1993, Flammable liquid, n.o.s. (Diallyldimethylsilane), 3, PG II .[3] All shipments must be accompanied by a hazardous waste manifest.[17][18] |
By integrating these procedures into your laboratory's standard operating protocols, you can ensure the safe and compliant disposal of di-2-propenylsilane, upholding your commitment to a secure research environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18315037, Diallylsilane. Retrieved from [Link].
-
Gelest, Inc. (n.d.). DIALLYLDIMETHYLSILANE, 92%. Retrieved from [Link].
-
Gelest, Inc. (2015, January 22). Safety Data Sheet: ALLYLDIMETHYLSILANE, 95%. Retrieved from [Link].
-
Gelest, Inc. (2015, October 29). Safety Data Sheet: DIALLYLDICHLOROSILANE. Retrieved from [Link].
- Matheson Tri-Gas. (2006, June 22). Material Safety Data Sheet: Silane.
- IHS. (2014, July 24). Safety Data Sheet: SILANE.
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]. (Note: Link is general; specific guidance document was referenced).
- Unspecified PPE Supplier. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
- Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
-
Air Liquide. (2023, January 21). Safety Data Sheet: Silane. Retrieved from [Link]. (Note: Link is general; specific SDS was referenced).
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
-
PubMed. (2021, October 12). Sequential iodine-mediated diallylsilane rearrangement/asymmetric dihydroxylation: Synthesis and reactions of enantioenriched oxasilacycles. Retrieved from [Link].
- ResearchGate. (2013, May 25).
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link].
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- University of British Columbia. (n.d.).
- Daniels Training Services. (2011, October 27).
- ResearchGate. (2025, August 25). Tandem iodine-mediated diallylsilane rearrangement/asymmetric dihydroxylation: Synthesis and reactions of enantioenriched oxasilacycles.
- CES Silicones Europe. (2016, July). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.
-
U.S. Environmental Protection Agency. (2025, August 13). Hazardous Waste Transportation. Retrieved from [Link].
- American Chemistry Council. (n.d.).
- NY CREATES. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage.
- Google Patents. (n.d.). US4923687A - Method for removing silane compounds from silane-containing exhaust gases.
- Cornell University Environmental Health and Safety. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Hsu, J. N., et al. (2007, February 15). Silane removal at ambient temperature by using alumina-supported metal oxide adsorbents.
-
U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link].
- PubMed. (n.d.).
-
U.S. Environmental Protection Agency. (2025, September 25). Universal Waste. Retrieved from [Link].
Sources
- 1. DIALLYLDIMETHYLSILANE, 92% - Gelest, Inc. [gelest.com]
- 2. gelest.com [gelest.com]
- 3. Diallyldimethylsilane | 1113-12-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Di(prop-2-en-1-yl)silane | C6H10Si | CID 18315037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Comprehensive Guide to PPE in the Chemical Industry – China One Stop PPE Supplier [gonowsafety.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. wm.edu [wm.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. americanchemistry.com [americanchemistry.com]
- 18. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Di-2-propenylsilane
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate, and actionable information on the personal protective equipment (PPE) required for handling Silane, di-2-propenyl-, a compound that, like many organosilanes, requires meticulous handling protocols. This document is structured to provide not just a list of equipment, but a deep understanding of why each piece of PPE is critical, empowering you to work safely and effectively.
Understanding the Inherent Risks of Di-2-propenylsilane
-
Pyrophoricity and Flammability: The potential to ignite upon contact with air.[3][4][5][6][7][9]
-
Reactivity: Violent reaction with water, alcohols, and other oxidizing agents.[2][7]
-
Health Hazards: Potential for skin and eye irritation, and respiratory tract irritation upon inhalation.[2][4]
-
Pressurized Gas Hazards: If supplied in a cylinder, it poses risks associated with high-pressure gas.[2][3][4][5][6]
Given these significant risks, a multi-layered PPE strategy is not just recommended, it is mandatory.
Core Principles of PPE Selection
The selection of appropriate PPE is a risk-based decision. For a reactive compound like di-2-propenylsilane, the guiding principle is the complete isolation of the researcher from the chemical. This involves creating a barrier against gas, liquid, and fire hazards. The following sections detail the specific PPE components required.
Detailed PPE Requirements for Handling Di-2-propenylsilane
The following table summarizes the essential PPE for handling di-2-propenylsilane. Each component is discussed in detail below.
| Body Part | Primary Protection | Secondary/Task-Specific Protection |
| Respiratory | Self-Contained Breathing Apparatus (SCBA) or supplied-air respirator | Air-purifying respirator (only for known, low concentrations) |
| Eyes & Face | Chemical splash goggles and a full-face shield | Helmet with full-face shield and fire-proof hood for high-risk operations |
| Hands | Fire-resistant gloves (e.g., leather or specialized flame-resistant material) | Chemical-resistant inner gloves (e.g., nitrile or butyl rubber) |
| Body | Flame-resistant lab coat or coveralls (e.g., Nomex) | Chemical-resistant apron for decanting or transfer operations |
| Feet | Closed-toe, chemical-resistant safety shoes with steel toes | N/A |
Due to the pyrophoric nature of many silanes and the potential for harmful inhalation, respiratory protection is paramount.[2][4]
-
Primary Recommendation: A positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator is the gold standard for handling reactive silanes.[10] This ensures a clean air supply, independent of the laboratory atmosphere.
-
Expert Insight: Air-purifying respirators are generally not recommended for pyrophoric materials due to the immediate danger if a fire were to occur. However, for ancillary tasks in a well-ventilated area with confirmed low vapor concentrations, a full-face respirator with appropriate cartridges could be considered after a thorough risk assessment.
The eyes are incredibly vulnerable to chemical splashes and thermal burns.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.[2][11]
-
Enhanced Protection: A full-face shield must be worn over the goggles to protect against splashes and radiant heat in the event of a fire.[2][3] For high-risk procedures such as connecting or disconnecting pressurized lines, a helmet with a full-face shield and a fire-proof hood is recommended.[4][8]
Protecting your hands requires a dual strategy to guard against both chemical contact and fire.
-
Outer Layer: Wear fire-resistant gloves, such as leather or specialized flame-resistant gloves.[2][4]
-
Inner Layer: Beneath the fire-resistant gloves, wear a pair of chemical-resistant gloves. The choice of material for the inner glove depends on the solvent used (if any) and should be based on the manufacturer's glove compatibility charts. Nitrile or butyl rubber gloves are often suitable for a broad range of chemicals.
-
Causality: The outer layer provides thermal protection in case of a flash fire, while the inner layer protects against chemical permeation.
Standard cotton lab coats are flammable and offer inadequate protection.
-
Essential: A lab coat or coveralls made from flame-resistant material, such as Nomex, is required.[3][6] This will not ignite and will provide a critical barrier against fire.
-
Task-Specific Addition: For tasks involving the potential for significant splashes, such as transferring the chemical, a chemical-resistant apron should be worn over the flame-resistant lab coat.
-
Requirement: Sturdy, closed-toe shoes made of a chemical-resistant material are necessary.[2][3] Safety shoes with steel toes are recommended to protect against falling objects, including chemical containers.
Operational Plans: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: PPE Doffing Sequence
Disposal Plan for Contaminated PPE
All disposable PPE that comes into contact with di-2-propenylsilane must be treated as hazardous waste.
-
Procedure:
-
While still wearing your inner gloves, carefully place all contaminated disposable items (e.g., inner gloves, disposable lab coat if used) into a designated hazardous waste container.
-
The container should be clearly labeled with the chemical name and associated hazards.
-
Follow your institution's specific guidelines for the disposal of pyrophoric and reactive chemical waste. [7] 4. Never dispose of contaminated PPE in regular trash receptacles.
-
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Fire:
-
If your clothing catches fire, stop, drop, and roll. Use a safety shower if immediately available. [14] 2. In case of a small, contained fire, use a dry chemical (Class D) fire extinguisher. Do not use water. [16] 3. For larger fires, evacuate the area and activate the fire alarm. [7] 4. A leaking gas fire should not be extinguished unless the leak can be stopped safely. [3][4][5] Emergency Contact Workflow
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 3. siadmi.com [siadmi.com]
- 4. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 5. alsafetydatasheets.com [alsafetydatasheets.com]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. louisville.edu [louisville.edu]
- 8. middlesexgases.com [middlesexgases.com]
- 9. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. enhs.uark.edu [enhs.uark.edu]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
